MMV008138
Description
Properties
Molecular Formula |
C18H14Cl2N2O2 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24) |
InChI Key |
ZJDRIKAAFJMYGX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of MMV008138 in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Molecular Target of MMV008138: PfIspD
This compound exerts its antimalarial activity by targeting 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of P. falciparum.[1][2][3] This pathway is responsible for the synthesis of the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are crucial for parasite survival.[1][2][3] The MEP pathway is located in the parasite's apicoplast, a non-photosynthetic plastid-like organelle.[2][4] A key advantage of targeting this pathway is that it is absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid biosynthesis, suggesting a low potential for on-target toxicity in the host.[1][5]
The specific stereoisomer of this compound responsible for this activity has been identified as the (1R,3S)-configured molecule.[4] This stereospecificity is reflected in both whole-cell parasite growth inhibition and direct inhibition of the recombinant PfIspD enzyme.[1]
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway is a critical metabolic route for the production of IPP and DMAPP. IspD is the third enzyme in this pathway, catalyzing the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][2][3] Inhibition of PfIspD by this compound disrupts this essential step, leading to the depletion of isoprenoid precursors and subsequent parasite death.[5]
Quantitative Analysis of this compound Activity
The potency of this compound and its analogs has been quantified through both cell-based and enzyme-based assays. The data consistently demonstrates a strong correlation between the inhibition of P. falciparum growth and the inhibition of PfIspD, providing robust evidence for the on-target activity of the compound.
Table 1: In Vitro Activity of this compound and Analogs against P. falciparum and PfIspD
| Compound | Stereoisomer | P. falciparum (Dd2) Growth Inhibition IC50 (nM) | Recombinant PfIspD Inhibition IC50 (nM) | Reference |
| This compound (1a) | (1R,3S) | 250 ± 50 | 44 ± 15 | [1] |
| 1b | Racemic | >10,000 | Not Determined | [1] |
| 1c | Racemic | Weak Inhibition | Not Determined | [1] |
| 1e | Racemic | Potent | Not Determined | [1] |
| 3a | Racemic | >10,000 | Not Determined | [1] |
| (±)-11a | Racemic | >10,000 | Not Determined | [1] |
| 5a | (1S,3R) | Not Potent | Not Determined | [1] |
| ent-1a | (1S,3R) | Not Potent | Not Determined | [1] |
| ent-5a | (1R,3S) | Not Potent | Not Determined | [1] |
| Fosmidomycin | - | Potent | ~4% inhibition at 10 µM | [1] |
Data represents the mean ± standard error of the mean from at least two independent experiments.
Experimental Validation of the Mechanism of Action
The identification of PfIspD as the target of this compound was the result of a systematic series of experiments designed to first identify the affected metabolic pathway and subsequently pinpoint the specific enzyme.
Experimental Workflow
The workflow for elucidating the mechanism of action of this compound followed a logical progression from phenotypic screening to biochemical validation.
Detailed Experimental Protocols
This assay is used to determine the in vitro potency of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., Dd2, a chloroquine-resistant strain) are maintained in continuous culture in human erythrocytes (2% hematocrit) in RPMI 1640 medium supplemented with Albumax, sodium bicarbonate, glucose, HEPES, hypoxanthine, and gentamicin.[6] Cultures are maintained at 37°C in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂).[6]
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded into 96-well plates at a starting parasitemia of ~0.5-1%.
-
The compound of interest is serially diluted and added to the wells.
-
Plates are incubated for 72 hours under the conditions described above.
-
Parasite growth is quantified using a fluorescent DNA-intercalating dye (e.g., SYBR Green I or PicoGreen).
-
Fluorescence is read on a plate reader, and the data is analyzed to determine the 50% inhibitory concentration (IC₅₀) by fitting to a dose-response curve.
-
This assay is a critical diagnostic tool to confirm if a compound targets the MEP pathway.
-
Principle: If a compound inhibits the MEP pathway, its growth-inhibitory effect should be reversed by the addition of exogenous IPP, the end-product of the pathway.[1][4]
-
Assay Procedure:
-
The P. falciparum growth inhibition assay is performed as described above.
-
A parallel set of plates is prepared where the culture medium is supplemented with a final concentration of 200 µM IPP.[4]
-
The IC₅₀ values in the presence and absence of IPP are compared. A significant rightward shift in the IC₅₀ curve in the presence of IPP indicates that the compound targets the MEP pathway. For this compound, parasite growth is rescued by IPP supplementation.[1][4]
-
This biochemical assay directly measures the inhibitory activity of a compound against the purified PfIspD enzyme.
-
Protein Expression and Purification: The gene encoding PfIspD is cloned into an expression vector (e.g., pBG1869) and expressed in E. coli.[1] The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA chromatography).
-
Enzymatic Assay:
-
The assay measures the conversion of MEP and CTP to CDP-ME.
-
The reaction is typically performed in a buffer containing HEPES, MgCl₂, DTT, and the substrates MEP and CTP.
-
The reaction is initiated by the addition of the purified PfIspD enzyme.
-
The reaction progress is monitored using a coupled enzyme assay or by direct detection of the products by methods such as HPLC.
-
To determine the IC₅₀, the assay is performed with varying concentrations of the inhibitor.
-
The generation of parasite strains resistant to a compound, followed by sequencing of the target gene, provides genetic validation of the mechanism of action.
-
Selection of Resistant Mutants: P. falciparum parasites are cultured in the presence of escalating concentrations of the compound over a prolonged period.[6]
-
Genotypic Analysis: Parasites that develop resistance are cloned, and their genomic DNA is isolated. The gene encoding the putative target (in this case, PfIspD) is sequenced to identify mutations that may confer resistance.[6] Studies have shown that parasites resistant to this compound harbor mutations in the PfIspD gene.[6]
Conclusion and Future Directions
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug discovery researchers awarded grant to refine malaria drug | Virginia Tech News | Virginia Tech [news.vt.edu]
- 6. pubs.acs.org [pubs.acs.org]
The Molecular Target of MMV008138 in Malaria Parasites: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The antimalarial compound MMV008138, a potent inhibitor of Plasmodium falciparum growth, exerts its parasiticidal activity by specifically targeting the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) . This enzyme is a critical component of the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in malaria parasites. The MEP pathway is absent in humans, making IspD a highly attractive and selective target for novel antimalarial drug development. This document provides an in-depth technical overview of the target, mechanism of action, and key experimental data related to this compound.
Introduction
The emergence and spread of drug-resistant malaria parasites necessitate the urgent discovery of novel antimalarial agents with new mechanisms of action. The MEP pathway, housed within the parasite's apicoplast, is responsible for synthesizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. Isoprenoids are vital for various cellular processes, including protein prenylation, quinone biosynthesis, and dolichol synthesis. The absence of this pathway in the human host provides a therapeutic window for selective inhibition. This compound, a compound from the Malaria Box initiative, has been identified as a specific inhibitor of this pathway, with its molecular target now confirmed as IspD.[1][2][3][4][5][6]
The Target: Plasmodium falciparum IspD
PfIspD (EC 2.7.7.60) is the third enzyme in the MEP pathway and catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][5] Inhibition of this step blocks the entire downstream synthesis of essential isoprenoids, leading to parasite death. The active stereoisomer of this compound is the (1R,3S)-configured form.[7]
Mechanism of Action
This compound acts as an inhibitor of PfIspD. Studies have shown that the inhibition of parasite growth by this compound can be reversed by the supplementation of isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway.[1][3] This chemical rescue confirms that the compound's mode of action is through the specific inhibition of this pathway. Further enzymatic assays with recombinant PfIspD have directly demonstrated the inhibitory activity of this compound on the enzyme.[1] The compound has been shown to be a non-competitive inhibitor with respect to CTP and an uncompetitive inhibitor with respect to MEP for some classes of IspD inhibitors, suggesting a potential allosteric binding site.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs.
Table 1: In Vitro Antiplasmodial Activity of this compound Stereoisomers
| Compound | Configuration | P. falciparum (Dd2) IC50 (nM) | Reference |
| This compound (4a) | (1R,3S) | 250 ± 70 | [7] |
| 5a | (1S,3S) | >10,000 | [7] |
| ent-4a | (1S,3R) | >10,000 | [7] |
| ent-5a | (1R,3R) | 3,000 | [7] |
Table 2: Enzymatic Inhibition of PfIspD by this compound
| Compound | Target Enzyme | Inhibition | Reference |
| This compound (1a) | PfIspD | ~95% inhibition at 10 µM | [1] |
| Fosmidomycin (FOS) | PfIspD | ~4% inhibition at 10 µM | [1] |
Experimental Protocols
Isopentenyl Pyrophosphate (IPP) Rescue Assay
This assay is a phenotypic screen used to identify compounds that target the MEP pathway.
-
P. falciparum Culture: Asexual blood stages of P. falciparum (e.g., Dd2 strain) are cultured in human erythrocytes at a defined parasitemia and hematocrit.
-
Compound Treatment: Parasites are treated with a serial dilution of the test compound (e.g., this compound) in 96-well plates.
-
IPP Supplementation: A parallel set of plates is treated with the same serial dilution of the compound in the presence of a rescuing concentration of IPP (typically 200 µM).
-
Growth Inhibition Measurement: After a 72-hour incubation period, parasite growth is quantified using a SYBR Green I-based fluorescence assay.
-
Data Analysis: The IC50 values are calculated for both conditions (with and without IPP). A significant rightward shift in the IC50 curve in the presence of IPP indicates that the compound targets the MEP pathway.[7]
Recombinant PfIspD Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PfIspD.
-
Protein Expression and Purification: The gene encoding PfIspD is cloned into an expression vector and the recombinant protein is expressed in E. coli and purified.
-
Enzymatic Reaction: The reaction is initiated by mixing recombinant PfIspD with its substrates, MEP and CTP, in a suitable buffer containing Mg2+.
-
Inhibitor Addition: The test compound is pre-incubated with the enzyme before the addition of substrates.
-
Detection of Product Formation: The production of pyrophosphate, a product of the IspD reaction, is measured using a commercially available pyrophosphate detection kit (e.g., EnzChek Phosphate and Pyrophosphate Assay Kits).[1] The assay couples the conversion of pyrophosphate to phosphate with a colorimetric or fluorometric readout.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in a DMSO control.
Signaling Pathways and Workflows
The Methylerythritol Phosphate (MEP) Pathway
The following diagram illustrates the MEP pathway in Plasmodium falciparum and the point of inhibition by this compound.
Caption: The MEP pathway in P. falciparum and inhibition of IspD by this compound.
Experimental Workflow for Target Identification
The following diagram outlines the logical workflow used to identify and validate the target of this compound.
Caption: Logical workflow for the identification and validation of IspD as the target of this compound.
Conclusion
The collective evidence from phenotypic screening, chemical rescue experiments, enzymatic assays, and the analysis of resistant mutants provides a robust validation of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) as the molecular target of the antimalarial compound this compound in Plasmodium falciparum.[2] The essentiality of the MEP pathway in the parasite and its absence in humans underscores the therapeutic potential of IspD inhibitors. The detailed understanding of the interaction between this compound and PfIspD provides a solid foundation for the structure-based design of new, more potent analogs for the development of next-generation antimalarial drugs.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Biological Studies and Target Engagement of the 2âCâMethylâdâErythritol 4âPhosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)âthis compound and Analogs - ACS Infectious Diseases - Figshare [figshare.com]
- 7. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Dual-Faceted Inhibition of the MEP Pathway by MMV008138: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria remains a significant global health challenge, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in the parasite's apicoplast, presents a compelling target as it is absent in humans. This technical guide provides an in-depth analysis of MMV008138, a potent antimalarial compound from the Malaria Box library, and its specific inhibition of the MEP pathway. We will delve into its mechanism of action, target identification, quantitative inhibitory data, and detailed experimental protocols relevant to its study.
Introduction: The MEP Pathway as an Antimalarial Target
Plasmodium falciparum, the deadliest species of malaria parasite, relies on the MEP pathway for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[1] These molecules are vital for various cellular processes, including protein prenylation, quinone biosynthesis, and the formation of dolichols. The enzymes of the MEP pathway are therefore attractive targets for the development of new antimalarial drugs.
This compound: A Specific Inhibitor of IspD
This compound is a tetrahydro-β-carboline compound that has demonstrated potent activity against P. falciparum.[2] Initial studies revealed that its growth-inhibitory effects could be reversed by supplementation with IPP, suggesting a target within the MEP pathway.[1] Subsequent research definitively identified the molecular target of this compound as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[2][3] The active stereoisomer of this compound is the (1R,3S)-configured form.[3]
Mechanism of Action
This compound acts as a species-selective inhibitor of P. falciparum IspD (PfIspD).[3][4] By blocking the enzymatic activity of IspD, this compound prevents the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) into 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[3] This disruption of the MEP pathway leads to a depletion of essential isoprenoid precursors, ultimately resulting in parasite death. Notably, this compound does not inhibit the human ortholog of IspD, highlighting its potential for selective toxicity against the parasite.[3]
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound and its analogs has been quantified through both parasite growth inhibition assays and direct enzymatic assays against recombinant PfIspD. A summary of key quantitative data is presented below.
| Compound/Analog | Target | Assay Type | IC50 (nM) | Parasite Strain | Reference |
| This compound ((1R,3S)-isomer) | P. falciparum | Growth Inhibition | 250 | Dd2 | [4] |
| This compound ((1R,3S)-isomer) | PfIspD | Enzyme Inhibition | 44 | - | [3][4] |
| MMV-08138 (active diastereomer) | P. falciparum | Growth Inhibition | 110 | - | [2] |
| MMV-08138 (active diastereomer) | PfIspD | Enzyme Inhibition | 7.0 | - | [2] |
Table 1: Inhibitory Concentrations (IC50) of this compound
| Enzyme | Substrate | Km | kcat (s-1) | Reference |
| PfIspD | MEP | 12.0 ± 2.5 µM | 7.6 ± 0.6 | [3] |
| PfIspD | CTP | 9.3 ± 2.5 µM | 11.7 ± 1.2 | [3] |
Table 2: Kinetic Parameters of Recombinant PfIspD
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound and its interaction with the MEP pathway.
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Method)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Human red blood cells (RBCs)
-
96-well black microtiter plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include a drug-free control and a control with uninfected RBCs.
-
Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add the parasite culture to each well of the 96-well plate.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add an equal volume of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Recombinant PfIspD Expression and Purification
This protocol describes the production of recombinant PfIspD for use in enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the PfIspD gene fused to an affinity tag (e.g., 6x-His).
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (lysis buffer with 20-50 mM imidazole).
-
Elution buffer (lysis buffer with 250-500 mM imidazole).
-
SDS-PAGE reagents.
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 3-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant PfIspD with elution buffer.
-
Analyze the purified protein by SDS-PAGE to assess purity and concentration.
PfIspD Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant PfIspD.
Materials:
-
Purified recombinant PfIspD.
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP).
-
Test compound (e.g., this compound).
-
A method to detect the reaction product (pyrophosphate), such as a coupled enzymatic assay or a colorimetric/fluorometric pyrophosphate detection kit.
-
96-well plate and plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, substrates (MEP and CTP at concentrations around their Km values), and the test compound.
-
Initiate the reaction by adding the purified PfIspD enzyme to each well.
-
Incubate the plate at 37°C for a set period, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the amount of pyrophosphate produced using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing the Molecular Interactions and Experimental Logic
The Methylerythritol Phosphate (MEP) Pathway
The following diagram illustrates the enzymatic steps of the MEP pathway, highlighting the point of inhibition by this compound.
Target Deconvolution Workflow for this compound
The following diagram outlines the logical workflow that was employed to identify IspD as the molecular target of this compound.
Conclusion
This compound represents a promising lead compound for the development of a new class of antimalarial drugs. Its specific inhibition of PfIspD, a crucial enzyme in the essential MEP pathway, provides a clear mechanism of action and a strong rationale for its further optimization. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers working on MEP pathway inhibitors and the broader field of antimalarial drug discovery. The species selectivity of this compound underscores the potential of targeting the MEP pathway to develop safe and effective therapies against malaria.
References
- 1. Chemical Rescue of Malaria Parasites Lacking an Apicoplast Defines Organelle Function in Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical rescue screen identifies a Plasmodium falciparum apicoplast inhibitor targeting MEP isoprenoid precursor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
(1R,3S)-MMV008138: A Technical Guide to a Promising Antimalarial Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-MMV008138 is a potent, stereospecific inhibitor of the Plasmodium falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis. This pathway is essential for the parasite's survival but absent in humans, making it an attractive target for novel antimalarial therapies. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of (1R,3S)-MMV008138, including detailed experimental protocols and data presented for easy reference.
Structure and Chemical Properties
(1R,3S)-MMV008138, with the IUPAC name (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a tetrahydro-β-carboline derivative. Its chemical structure is characterized by a tetracyclic core with two stereocenters at the C1 and C3 positions, determining its biological activity. The (1R,3S) configuration has been identified as the active stereoisomer.[1]
Table 1: Physicochemical Properties of (1R,3S)-MMV008138
| Property | Value | Source |
| IUPAC Name | (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | Internal |
| CAS Number | 1679333-73-3 | [2] |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₂ | [3] |
| Molecular Weight | 377.23 g/mol | [3] |
| Predicted LogP | 3.5 | [4] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Mechanism of Action: Targeting the MEP Pathway
(1R,3S)-MMV008138 exerts its antimalarial activity by specifically inhibiting the P. falciparum IspD enzyme.[1][5] IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate, a key step in the MEP pathway.[1] Inhibition of this pathway disrupts the synthesis of essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), leading to parasite death.[1] The MEP pathway is absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid synthesis, providing a basis for the selective toxicity of (1R,3S)-MMV008138 against the malaria parasite.[1]
Caption: MEP Pathway Inhibition by (1R,3S)-MMV008138
Biological Activity
(1R,3S)-MMV008138 demonstrates potent in vitro activity against P. falciparum, with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. The compound is highly selective for the parasite's IspD enzyme and does not significantly inhibit the human ortholog, highlighting its potential as a safe therapeutic agent.
Table 2: In Vitro Activity of (1R,3S)-MMV008138
| Assay | Strain | IC₅₀ (nM) | Source |
| P. falciparum growth inhibition | Dd2 | 250 ± 50 | [1] |
| Recombinant P. falciparum IspD inhibition | 44 ± 15 | [1] |
Experimental Protocols
Synthesis of (1R,3S)-MMV008138 via Pictet-Spengler Reaction
The synthesis of (1R,3S)-MMV008138 is achieved through a stereoselective Pictet-Spengler reaction. The following is a generalized protocol based on literature descriptions.[1]
Caption: Synthesis Workflow of (1R,3S)-MMV008138
Materials:
-
(S)-Tryptophan methyl ester
-
2,4-Dichlorobenzaldehyde
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: To a solution of (S)-tryptophan methyl ester in anhydrous DCM, add 2,4-dichlorobenzaldehyde.
-
Cyclization: Add trifluoroacetic acid to the mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.
-
Purification: Separate the cis and trans diastereomers by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Saponification: Dissolve the isolated trans-methyl ester intermediate in a mixture of THF and water. Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture with HCl (e.g., 1N solution) to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,3S)-MMV008138.
In Vitro Inhibition Assay of P. falciparum IspD
This protocol describes a continuous, coupled-enzyme spectrophotometric assay to determine the inhibitory activity of compounds against recombinant P. falciparum IspD.
Caption: PfIspD Inhibition Assay Workflow
Materials:
-
Recombinant P. falciparum IspD
-
2-C-Methyl-D-erythritol 4-phosphate (MEP)
-
Cytidine triphosphate (CTP)
-
Inorganic pyrophosphatase
-
Purine nucleoside phosphorylase (PNPase)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Tris-HCl buffer
-
MgCl₂
-
Dithiothreitol (DTT)
-
(1R,3S)-MMV008138 (or other test compounds)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents in the appropriate buffer.
-
Assay Mixture: In a 96-well plate, prepare an assay mixture containing Tris-HCl buffer, MgCl₂, DTT, MESG, PNPase, and inorganic pyrophosphatase.
-
Add Substrates and Inhibitor: Add CTP, MEP, and the test compound at various concentrations to the wells.
-
Initiate Reaction: Initiate the reaction by adding the recombinant P. falciparum IspD enzyme to each well.
-
Monitor Reaction: Immediately begin monitoring the change in absorbance at 360 nm over time using a spectrophotometer. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
(1R,3S)-MMV008138 is a highly promising antimalarial lead compound with a well-defined mechanism of action, potent in vitro activity, and high selectivity for the parasite enzyme. Its unique mode of action targeting the essential MEP pathway makes it a valuable candidate for further development, particularly in the face of growing resistance to current antimalarial drugs. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this and similar compounds as next-generation antimalarial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1S,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester | C22H19ClN2O5 | CID 68502869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
The Biological Activity of MMV008138: A Technical Guide to a Novel Antimalarial Compound
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the biological activity of MMV008138, a promising antimalarial compound from the Malaria Box collection. It details its mechanism of action, efficacy against various Plasmodium species and life-cycle stages, resistance profile, and the experimental methodologies used for its characterization.
Introduction: Targeting a Unique Parasite Pathway
The rise of drug-resistant Plasmodium strains necessitates the discovery of novel antimalarials with new mechanisms of action.[1][2] The malaria parasite possesses a unique organelle, the apicoplast, which houses several essential metabolic pathways not found in humans.[3] One such pathway is the methylerythritol phosphate (B84403) (MEP) pathway, responsible for synthesizing isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4][5] As humans use the distinct mevalonate (B85504) (MVA) pathway for this purpose, the MEP pathway presents a highly selective and promising target for therapeutic intervention.[2][3][5]
The compound this compound, a tetrahydro-β-carboline, was identified as a potent inhibitor of Plasmodium falciparum growth by targeting this essential MEP pathway.[1][2] This guide synthesizes the current knowledge on its biological activity to support further research and development.
Mechanism of Action: Inhibition of IspD
This compound exerts its antimalarial effect by specifically targeting and inhibiting the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[4][6][7] This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) into 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME).[4][8] Inhibition of IspD disrupts the synthesis of essential isoprenoids, ultimately leading to parasite death.[9] The most active form of the compound is the (1R,3S)-stereoisomer.[3][9][10][11] The sole intracellular target of this compound has been chemically and genetically validated as PfIspD.[6][7]
Quantitative Biological Activity of this compound
This compound has demonstrated potent activity against the blood stages of Plasmodium falciparum. However, its efficacy varies between different Plasmodium species and between whole-cell and enzymatic assays.
| Target Species | Strain/Condition | Assay Type | Potency (IC₅₀ / EC₅₀) | Reference(s) |
| Plasmodium falciparum | Dd2 (multidrug-resistant) | Whole-cell growth inhibition | 250 ± 50 nM | [3] |
| Plasmodium falciparum | Dd2 | Whole-cell growth inhibition | ~350 nM | [10] |
| Plasmodium falciparum | Dd2 | Whole-cell growth inhibition | 250 ± 70 nM | [11] |
| Plasmodium falciparum | Recombinant Protein | Enzymatic (PfIspD) | 44 ± 15 nM | [3] |
| Plasmodium falciparum | Recombinant Protein | Enzymatic (PfIspD) | ~47 nM | [2] |
| Plasmodium vivax | Recombinant Protein | Enzymatic (PvIspD) | ~44 nM | [10] |
| Plasmodium vivax | Recombinant Protein | Enzymatic (PvIspD) | 310 nM | [2] |
Note: The discrepancy in P. vivax IspD inhibition data may be due to different experimental conditions, such as the concentration of the CTP substrate, to which the assay is sensitive.[12]
Activity Across Parasite Life Cycle Stages
The efficacy of this compound is primarily concentrated on the asexual intraerythrocytic (blood) stages of the parasite, with a notable impact on the late trophozoite and early schizont stages.[10] However, the compound shows a significant lack of activity against other key stages of the parasite life cycle:
-
Liver Stages: this compound does not exhibit activity against the liver stages of P. yoelii.[9][10][12]
-
Sexual Stages: It is also inactive against the sexual stage gametocytes of P. falciparum.[9][10][12]
This stage-specific activity profile suggests that while IspD is essential during blood-stage development, this compound may not be suitable for prophylactic use or for preventing transmission.
Resistance Profile
Resistance to this compound has been generated in vitro and is directly linked to its target, IspD. Whole-genome sequencing of resistant P. falciparum lines revealed nonsynonymous mutations in the ispD gene.[9][13]
-
Key Mutations: The mutations L244I and E688Q in the PfIspD protein have been shown to confer resistance.[9][13]
-
Resistance Level: Parasites with the L244I allele are over 10-fold more resistant, while the E688Q allele is associated with a 3.5-fold increase in resistance.[9]
These findings confirm that PfIspD is the primary intracellular target and that resistance arises from structural changes in the protein that likely hinder drug binding.[9]
Experimental Protocols
The characterization of this compound involves several key experimental procedures. The following are detailed methodologies synthesized from published studies.
In Vitro Parasite Growth Inhibition Assay
This assay determines the concentration of a compound required to inhibit parasite growth by 50% (IC₅₀).
Methodology:
-
Parasite Culture: Asexual blood stages of P. falciparum (e.g., Dd2 strain) are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are kept at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Drug Dilution: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Preparation: In a 96-well plate, synchronized ring-stage parasites are seeded at ~0.5% parasitemia and 2.5% hematocrit. The prepared drug dilutions are added to the wells.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation into the next generation of rings.
-
Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I). The red blood cells are lysed, and the plate is incubated with the dye in the dark.
-
Data Analysis: Fluorescence is read using a plate reader. The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Metabolic Rescue Assay (IPP Supplementation)
This assay is used to confirm that a compound's activity is due to the inhibition of the MEP pathway.
Methodology:
-
Assay Setup: The in vitro growth inhibition assay is performed as described above.
-
IPP Addition: A parallel set of assay plates is prepared where the culture medium is supplemented with 200 µM isopentenyl pyrophosphate (IPP).[3][11]
-
Comparison: The IC₅₀ value of this compound is determined in both the presence and absence of exogenous IPP.
-
Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of IPP indicates that the compound targets the MEP pathway, as the downstream product IPP rescues the parasite from the drug's effect.[1][3][4][11]
Recombinant IspD Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the purified IspD enzyme.
Methodology:
-
Protein Expression: The gene for Plasmodium IspD is cloned and expressed in a suitable system (e.g., E. coli), and the recombinant protein is purified.
-
Reaction Mixture: The enzymatic reaction is performed in a buffer containing Tris-HCl, MgCl₂, DTT, CTP, and the enzyme's substrate, MEP.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by adding the recombinant IspD enzyme and incubated at a controlled temperature (e.g., 37°C).
-
Quantification of Activity: Enzyme activity is measured by monitoring the formation of the product, CDP-ME. This can be done using methods like LC-MS/MS.[3]
-
Data Analysis: The rate of product formation is measured at each inhibitor concentration. The IC₅₀ value is determined by plotting the enzyme activity against the inhibitor concentration.
Conclusion and Future Outlook
This compound is a potent inhibitor of Plasmodium falciparum blood stages with a validated and highly selective mechanism of action targeting the essential MEP pathway enzyme, IspD.[3][6][7] Its inactivity against human cells makes IspD an excellent target for antimalarial drug development.[3][4]
However, the compound's limitations, including its lack of activity against liver and sexual parasite stages and its potential for target-based resistance, must be addressed.[9] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To improve potency and overcome resistance, analogs of this compound should be synthesized and evaluated.[1][14]
-
Broadening Species Activity: Modifying the compound to enhance its activity against P. vivax and other clinically relevant species is crucial.
-
Improving Pharmacokinetics: While potent in vitro, the compound has shown a lack of efficacy in mouse models, which may be due to poor metabolic stability.[2][14] Efforts to improve its drug-like properties are necessary for clinical progression.
References
- 1. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00439J [pubs.rsc.org]
- 3. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Action of N-Acyl and N-Alkoxy Fosmidomycin Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using in Vitro Evolution and Whole Genome Analysis To Discover Next Generation Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522 [vtechworks.lib.vt.edu]
Initial Structure-Activity Relationship (SAR) Studies of MMV008138: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of the antimalarial compound MMV008138. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents with new mechanisms of action.[1][2][3] The Medicines for Malaria Venture (MMV) "Malaria Box" initiative has been instrumental in providing open access to a collection of compounds with confirmed activity against the asexual intraerythrocytic stages of P. falciparum.[4] Among these, this compound has emerged as a promising lead compound.
This compound targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in malaria parasites that is absent in humans, making it an attractive drug target.[1][2][4][5] Specifically, this compound inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][2][3][5][6] This guide focuses on the initial SAR studies that have elucidated the key structural features of this compound required for its potent antimalarial activity.
Core Structure and Key Findings of SAR Studies
The core structure of this compound is a tetrahydro-β-carboline. Initial studies quickly established that the biological activity of this scaffold is highly dependent on its stereochemistry and substitution patterns on the aromatic D-ring and at the C3 position.[4][7][8]
The key findings from the initial SAR studies are as follows:
-
Stereochemistry: The antimalarial activity resides almost exclusively in the (1R,3S)-stereoisomer of this compound.[1][4][7] The other stereoisomers are significantly less potent or inactive.[4]
-
D-Ring Substitution: Potent activity is contingent on the disubstitution of the D-ring (the phenyl ring at C1). Specifically, 2',4'-disubstitution with at least one small, electron-withdrawing group is crucial for both parasite growth inhibition and PfIspD enzyme inhibition.[1][4] Analogs with unsubstituted or monosubstituted D-rings exhibit significantly weaker activity.[1]
-
C3-Substituent: The carboxylic acid at the C3 position is an important feature for activity. While the corresponding methyl ester shows weak activity, conversion to a methylamide can be more potent than the parent carboxylic acid.[4][7]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from SAR studies, comparing the in vitro activity of this compound analogs against P. falciparum (Dd2 strain) and their inhibitory activity against the recombinant PfIspD enzyme.
Table 1: SAR of the D-Ring of this compound Analogs
| Compound | D-Ring Substituents | P. falciparum Growth Inhibition IC50 (nM) | PfIspD Inhibition IC50 (nM) |
| 1a (this compound) | 2',4'-di-Cl | 250 ± 50 | 44 ± 15 |
| 1b | Unsubstituted | >10,000 | 510 |
| 1c | 2'-Cl | >5,000 | >5,000 |
| 1d | 4'-Cl | >5,000 | >5,000 |
| 1e | 2'-Cl, 4'-F | 320 ± 60 | 31 ± 5 |
| 1f | 2'-F, 4'-Cl | 350 ± 40 | 44 ± 11 |
| 1g | 2',4'-di-F | 860 ± 100 | 260 ± 100 |
| 1h | 2'-Cl, 4'-Br | 360 ± 100 | 48 ± 12 |
| 1i | 2'-Br, 4'-Cl | 430 ± 100 | 38 ± 10 |
| 1j | 2'-Cl, 4'-CF3 | 680 ± 100 | 120 ± 10 |
| 1k | 2'-CF3, 4'-Cl | 560 ± 100 | 110 ± 20 |
| 1l | 2'-CN, 4'-Cl | 470 ± 100 | 130 ± 20 |
| 1u | 2',4'-di-Me | >10,000 | NI |
Data sourced from Ghavami et al., 2018.[1] "NI" signifies no inhibition.
Table 2: SAR of the C3-Substituent of this compound Analogs
| Compound | C3-Substituent | P. falciparum Growth Inhibition IC50 (nM) |
| 4a (this compound) | -COOH | 250 ± 70 |
| 2a | -COOCH3 | 6,800 ± 1,400 |
| 8a | -CONHCH3 | 190 ± 20 |
Data sourced from Carlier et al., 2015.[4]
Experimental Protocols
The synthesis of the tetrahydro-β-carboline core of this compound and its analogs is achieved through a Pictet-Spengler reaction.[1]
-
Reaction: The reaction involves the condensation of a tryptophan methyl ester (either (S)- or (R)-Trp-OMe) with a substituted benzaldehyde.
-
Isomer Separation: This reaction typically yields a mixture of cis and trans diastereomers. The desired trans-configured methyl ester intermediates are separated from the cis-isomers by column chromatography on silica (B1680970) gel.
-
Saponification: The final carboxylic acid analogs are obtained by saponification of the separated methyl esters.
The in vitro antimalarial activity of the compounds is determined against the chloroquine-resistant Dd2 strain of P. falciparum.
-
Culture Conditions: Parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Assay Procedure: Asynchronous parasite cultures are exposed to serial dilutions of the test compounds for 72 hours.
-
Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.
-
IC50 Determination: The 50% inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal equation.
The inhibitory activity against the target enzyme is assessed using purified recombinant P. falciparum IspD.
-
Enzyme and Substrates: The assay mixture contains recombinant PfIspD, MEP, and CTP in a buffered solution.
-
Inhibition: The enzyme is incubated with varying concentrations of the inhibitor.
-
Activity Measurement: The enzymatic reaction is initiated, and the production of pyrophosphate is measured using a coupled colorimetric assay.
-
IC50 Determination: The IC50 values are determined from the dose-response curves.
Visualizations
The following diagram illustrates the MEP pathway in P. falciparum and the specific step inhibited by this compound.
The diagram below outlines the logical workflow followed for the SAR studies of this compound.
Conclusion
The initial structure-activity relationship studies of this compound have successfully identified the critical structural determinants for its potent antiplasmodial activity. The (1R,3S)-stereochemistry, the presence of a carboxylic acid or methylamide at C3, and 2',4'-disubstitution of the D-ring with small, electron-withdrawing groups are essential for the inhibition of P. falciparum IspD and parasite growth.[1][4] These findings provide a solid foundation for the further optimization of this promising antimalarial scaffold, with the goal of developing new, effective, and selective therapies to combat malaria. The selective inhibition of the parasite's MEP pathway, which is absent in humans, underscores the therapeutic potential of this compound class.[1][9]
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Biological Studies and Target Engagement of the 2âCâMethylâdâErythritol 4âPhosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)âthis compound and Analogs - ACS Infectious Diseases - Figshare [figshare.com]
- 6. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Apicoplast-Targeted Activity of MMV008138: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the antimalarial compound MMV008138, focusing on its mechanism of action centered within the apicoplast of Plasmodium falciparum. The information presented herein is compiled from multiple research studies to offer a comprehensive resource for understanding its therapeutic potential and the underlying biological pathways.
Executive Summary
This compound is a potent antimalarial compound that exerts its parasiticidal activity by targeting the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route housed within the parasite's apicoplast.[1][2][3] This pathway is responsible for the synthesis of isoprenoid precursors, which are vital for parasite survival.[4][5] this compound specifically inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), effectively halting the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2][6][7][8][9] The absence of the MEP pathway in humans makes IspD an attractive and specific target for antimalarial drug development.[1][3][5] The inhibitory action of this compound can be chemically rescued by the addition of exogenous IPP, confirming its precise mode of action within the apicoplast.[1][10][11][12][13]
The Apicoplast and the MEP Pathway: A Critical Hub for Parasite Viability
The apicoplast is a non-photosynthetic plastid organelle found in Plasmodium parasites, acquired through secondary endosymbiosis.[14] It contains several crucial metabolic pathways that are distinct from the human host, including fatty acid synthesis, heme synthesis, and isoprenoid precursor synthesis.[4][5][15] During the blood stage of infection, the sole essential function of the apicoplast is the production of IPP and DMAPP via the MEP pathway.[1][13] These molecules are the universal building blocks for all isoprenoids, which are involved in various essential cellular processes, including protein prenylation, ubiquinone biosynthesis, and dolichol synthesis.[16]
The MEP pathway involves a series of enzymatic reactions that convert pyruvate (B1213749) and glyceraldehyde 3-phosphate into IPP and DMAPP.[8] The enzymes of this pathway are encoded by the parasite's nuclear genome and subsequently imported into the apicoplast.[5]
This compound: Mechanism of Action and Target Engagement
This compound was identified from the "Malaria Box" library of antimalarial compounds.[6][9] Its specific activity against the apicoplast was initially suggested by chemical rescue screens where its growth-inhibitory effects were reversed by the addition of IPP.[1][9] Subsequent research definitively identified its molecular target as P. falciparum IspD (PfIspD).[6][7][9]
This compound acts as a potent inhibitor of PfIspD, preventing the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) into 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][2][8] This blockade of the MEP pathway leads to the depletion of isoprenoid precursors, resulting in parasite death.[1] Unlike antibiotics such as doxycycline, which cause a "delayed death" phenotype by disrupting apicoplast biogenesis in the subsequent replication cycle, this compound's inhibition of a key metabolic enzyme results in a rapid onset of action that can be rescued with the pathway's product.[1][3][13]
The activity of this compound is stereospecific, with the (1R,3S)-configured stereoisomer demonstrating the most potent inhibition of both parasite growth and PfIspD enzymatic activity.[1][3][6] Resistance to this compound has been linked to specific mutations in the pfispD gene, such as E688Q and L244I, further validating IspD as the primary target.[6][9]
Quantitative Data on this compound Activity
The following tables summarize the in vitro efficacy of this compound and its analogs against P. falciparum and the purified PfIspD enzyme.
Table 1: In Vitro Antiplasmodial Activity of this compound and Key Analogs
| Compound | P. falciparum Strain | EC50 (nM) | Reference |
| This compound (most active diastereomer) | Dd2 | 250 ± 50 | [1] |
| (1R,3S)-MMV008138 | - | 110 | [6][9] |
| (1R,3S)-MMV008138 | - | 250 | [11] |
Table 2: In Vitro Inhibition of PfIspD by this compound Stereoisomers
| Compound | IC50 (nM) | Reference |
| (1R,3S)-MMV008138 | 44 ± 15 | [1] |
| (1R,3S)-MMV008138 | 7.0 | [6][9] |
| ent-1a (1S,3R)-MMV008138 | >1000 | [1] |
| 5a (1S,3S)-MMV008138 | 2000 ± 1000 | [1] |
| ent-5a (1R,3R)-MMV008138 | >1000 | [1] |
Experimental Protocols
Parasite Growth Inhibition Assay
-
Cell Culture: P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Assay Procedure: Synchronized ring-stage parasites are seeded in 96-well plates at a specific parasitemia and hematocrit. The compounds to be tested are serially diluted and added to the wells.
-
Growth Measurement: After a 72-hour incubation, parasite growth is quantified using a DNA-intercalating dye such as SYBR Green I. Fluorescence is measured using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Chemical Rescue Assay
-
Principle: This assay is used to determine if a compound's inhibitory effect can be reversed by supplementing a downstream product of the targeted pathway.
-
Procedure: A parasite growth inhibition assay is performed as described above, with the addition of a parallel set of plates containing a final concentration of 200 µM isopentenyl pyrophosphate (IPP).[8]
-
Interpretation: A significant rightward shift in the EC50 curve in the presence of IPP indicates that the compound targets the MEP pathway within the apicoplast.[1][11]
Recombinant PfIspD Inhibition Assay
-
Enzyme Expression and Purification: The gene encoding for PfIspD is cloned into an expression vector and transformed into E. coli. The recombinant protein is then overexpressed and purified using affinity chromatography.
-
Enzymatic Reaction: The assay measures the conversion of MEP and CTP to CDP-ME and pyrophosphate. The reaction is typically performed in a buffer containing Tris-HCl, MgCl2, CTP, and MEP.
-
Inhibition Measurement: The inhibitor, at varying concentrations, is pre-incubated with the enzyme before initiating the reaction by adding the substrates. The reaction progress is monitored by detecting the production of pyrophosphate using a commercially available pyrophosphate assay kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the IspD enzyme in the apicoplast's MEP pathway.
Experimental Workflow for Target Identification
Caption: A multi-step workflow for identifying the target of this compound.
Logical Relationship of Apicoplast Function and Inhibition
Caption: The logic of apicoplast function, inhibition, and chemical rescue.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apicoplast Journey and Its Essentiality as a Compartment for Malaria Parasite Survival | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Apicoplast Journey and Its Essentiality as a Compartment for Malaria Parasite Survival [frontiersin.org]
- 6. A Chemical Rescue Screen Identifies a Plasmodium falciparum Apicoplast Inhibitor Targeting MEP Isoprenoid Precursor Biosynthesis [escholarship.org]
- 7. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Chemical Rescue Screen Identifies a Plasmodium falciparum Apicoplast Inhibitor Targeting MEP Isoprenoid Precursor Biosynthesis | Medicines for Malaria Venture [mmv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Biological Studies and Target Engagement of the 2âCâMethylâdâErythritol 4âPhosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)âthis compound and Analogs - ACS Infectious Diseases - Figshare [figshare.com]
- 13. Chemical Rescue of Malaria Parasites Lacking an Apicoplast Defines Organelle Function in Blood-Stage Plasmodium falciparum | PLOS Biology [journals.plos.org]
- 14. Apicoplast-Resident Processes: Exploiting the Chink in the Armour of Plasmodium falciparum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of the apicoplast across the life cycles of rodent and human malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New insights into apicoplast metabolism in blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Tetrahydro-β-Carboline Antimalarials: A Technical Guide
Introduction
Malaria remains a significant global health threat, responsible for millions of cases and hundreds of thousands of deaths annually.[1] The continuous emergence and spread of drug-resistant Plasmodium falciparum strains, particularly resistance to artemisinin-based combination therapies (ACTs), necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action.[2][3] The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous drug candidates with potent antimalarial activity.[1][4][5][6] This technical guide provides a comprehensive overview of the foundational research on THβC antimalarials, summarizing key activity data, detailing experimental protocols, and visualizing proposed mechanisms of action for researchers and drug development professionals.
Quantitative Data: In Vitro and In Vivo Efficacy
The antimalarial potential of THβC derivatives has been extensively evaluated against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, and in murine models of malaria in vivo.
Table 1: In Vitro Antiplasmodial Activity of Tetrahydro-β-Carboline Derivatives
This table summarizes the 50% inhibitory concentrations (IC₅₀) or 50% effective concentrations (EC₅₀) of various THβC compounds against different P. falciparum strains.
| Compound/Derivative | Strain(s) | Resistance Profile | IC₅₀ / EC₅₀ (µM) | Reference |
| Compound 7 | D10, W2 | CQS, CQR | 4.00 ± 0.53 (D10), 4.41 ± 0.38 (W2) | [4] |
| Compound 9a | 3D7, RKL-9 | CQS, CQR | < 2.86 (< 1 µg/mL) | [4][7] |
| MMV008138 (1R,3S) | Asexual Blood Stage | - | 0.250 ± 0.070 | [8] |
| MMV08138 (1R,3S) | Dd2 | CQR | 0.110 (EC₅₀) | [8] |
| MMV08138 (1R,3R) | Dd2 | CQR | 3.8 (EC₅₀) | [8] |
| MMV08138 (1S,3R) | Dd2 | CQR | 18.6 (EC₅₀) | [8] |
| Nostocarboline 10 | K1 | CQR | 0.194 | [8] |
| Compound 13 | W2 | CQR | 0.51 | [8] |
| Compound 23 | - | - | 0.108 ± 0.007 (EC₅₀) | [8] |
| PRC-1584 | - | - | 0.130 (EC₅₀) | [9] |
| Various Synthesized THβCs | D10, W2 | CQS, CQR | 4.00 - 35.36 | [4][6] |
| 1-Phenyl-Substituted THβCs | W2 | CQR | 700 - 1700 (0.7 - 1.7 mM) | [4][7] |
| Compound 3 (Tadalafil Analog) | P. falciparum | - | 0.08 | [10] |
CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant
Table 2: In Vivo Efficacy of Tetrahydro-β-Carboline Derivatives in Murine Models (P. berghei)
This table presents the in vivo efficacy data, including the 50% effective dose (ED₅₀), chemosuppression rates, and survival outcomes in mice infected with Plasmodium berghei.
| Compound | Dose | Efficacy Metric | Result | Reference |
| Compound 9a | 27.74 mg/kg | ED₅₀ (monotherapy) | 27.74 mg/kg | [7][11] |
| Compound 9a | 100 mg/kg | Chemosuppression (Day 5) | 91.19% | [7] |
| Compound 9a + Artesunate | 100 mg/kg + 50 mg/kg | Chemosuppression (Day 5) | 99.69% | [7][11] |
| Compound 9a + Artesunate | 100 mg/kg + 50 mg/kg | Mean Survival Time | 25.8 ± 4.91 days | [7][11] |
| Spiroindolone 9a | 30 mg/kg (single dose) | Parasitemia Reduction (Day 3) | >99% | [12] |
| Spiroindolone 9a | 30 mg/kg (single dose) | Mean Survival Time | 10.7 days | [12] |
| Spiroindolone 20a | 30 mg/kg (3 daily doses) | Cure Rate | 4 of 5 mice cured | [12] |
| PRC-1584 | 40 mg/kg/day (3 days) | Efficacy | Orally efficacious | [9][13] |
| Compound 23 | 40 mg/kg | Efficacy | Orally efficacious | [8] |
Table 3: Cytotoxicity and Selectivity Index
The selectivity index (SI), calculated as the ratio of cytotoxicity (CC₅₀) in a mammalian cell line to antiplasmodial activity (IC₅₀), is a critical measure of a compound's therapeutic window.
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| Compound 9a | Normal Dermal Fibroblasts | > 1585 (> 640 µg/mL) | >10 | [7] |
| Compound 3 (Tadalafil Analog) | HeLa Cells | > 20 | > 250 | [10] |
| Compound 13 | - | - | >55 to >196 | [8] |
Mechanism of Action and Targeted Pathways
THβC derivatives exhibit their antimalarial effects through diverse mechanisms of action, a promising feature for combating drug resistance.[1] Key molecular targets and pathways identified include the parasite's heat shock proteins, ion homeostasis, and metabolic pathways distinct from the human host.
Key Targeted Pathways:
-
Plasmodium falciparum Heat Shock Protein 90 (PfHsp90): Several THβC derivatives have been identified as inhibitors of PfHsp90, a molecular chaperone essential for parasite development within red blood cells.[3][14]
-
*P-type Na+ ATPase (PfATP4): The spiroindolone class of THβCs, such as cipargamin, disrupts the parasite's sodium ion homeostasis by targeting PfATP4.[1][4]
-
MEP Pathway (PfIspD): The compound this compound and its analogs specifically target 2-C-methyl-d-erythritol-4-phosphate cytidylyltransferase (PfIspD), an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in the parasite's apicoplast.[5][8]
-
Heme Detoxification: Some compounds are hypothesized to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, preventing the formation of hemozoin.[1][15]
-
DNA Synthesis: Certain β-carboline alkaloids are thought to inhibit parasite growth by intercalating with DNA, thereby disrupting DNA synthesis.[7]
Visualization of Targeted Pathways
Caption: MEP pathway inhibition by a THβC derivative.
Caption: Inhibition of heme detoxification pathway.
Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of novel antimalarial compounds. Below are detailed methodologies for key experiments.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)
This fluorescence-based assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
Methodology:
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures are diluted to 0.5% parasitemia in a 2% hematocrit suspension using complete culture medium (RPMI 1640, 10% human serum, hypoxanthine, HEPES, NaHCO₃).[16][17]
-
Compound Plating: Test compounds are serially diluted and added to the wells of a 96-well microtiter plate.
-
Incubation: The parasite culture is added to each well. Plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[17]
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour at room temperature.[17]
-
Fluorescence Reading: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[17]
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve.[17]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of mammalian cells to determine the cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Human cell lines (e.g., HepG2, HeLa) are seeded into a 96-well plate and incubated for 24 hours to allow for attachment.[17]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Plates are incubated for 48 hours.[17]
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and plates are incubated for 4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692).[17]
-
Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[17]
-
Absorbance Reading: Absorbance is measured at ~570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) values are determined from the dose-response curves.[17]
In Vivo Suppressive Activity (Peter's 4-Day Test)
This standard test evaluates the in vivo efficacy of compounds against rodent malaria parasites.
Methodology:
-
Infection: Laboratory mice (e.g., Swiss albino) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment: The test compound is administered orally or via another relevant route to groups of mice for four consecutive days, starting a few hours post-infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of chemosuppression. The ED₅₀ (dose that suppresses parasitemia by 50%) can be determined from multiple dose groups.[7]
Visualization of Experimental Workflow
Caption: A typical workflow for antimalarial drug screening.
Structure-Activity Relationships (SAR)
Systematic SAR studies have provided critical insights for optimizing the THβC scaffold.
-
Stereochemistry at C1 and C3: The stereochemistry at the C1 and C3 positions is crucial for potency. For THβCs targeting PfIspD, the (1R,3S) configuration was found to be the most active stereoisomer.[5][8]
-
Substitution at C1: The nature of the substituent at the C1 position significantly influences activity. For instance, replacing a pyridine (B92270) ring with a thiophene (B33073) ring decreased potency, while adding a 1,3-dioxolane (B20135) ring enhanced it.[7] For PfIspD inhibitors, a 3',4'-disubstituted phenyl ring at C1 showed the highest potency.[8]
-
Substitution at C3: Modifications at the C3 carboxylic acid group have been explored. Methylamide derivatives exhibited greater potency than the corresponding carboxylic acids, esters, or other amides in some series.[8]
-
Aromatization: Aromatization of the THβC core to a full β-carboline can either enhance or hamper activity depending on the specific substitutions, indicating that the flexibility of the tetrahydro-pyridyl ring is an important tuning parameter.[7][8]
Conclusion
Tetrahydro-β-carbolines represent a highly promising and versatile class of antimalarial agents. Research has demonstrated their potent activity against drug-resistant parasite strains through diverse mechanisms of action, including the targeting of novel pathways like PfIspD and PfHsp90. The extensive quantitative data available, coupled with a growing understanding of their structure-activity relationships, provides a solid foundation for the rational design of next-generation antimalarials. Further optimization to enhance potency, improve pharmacokinetic profiles, and maintain a high selectivity index will be critical in advancing these compounds through the drug development pipeline to address the urgent need for new therapies to combat malaria.
References
- 1. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship in β-carboline derived anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Antiplasmodial Efficacy of β-Carboline Derivatives against Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new beta-carboline antimalarials yields a promising lead | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmv.org [mmv.org]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of MMV008138 Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV008138 is a potent antimalarial compound identified from the Malaria Box library that exhibits significant in vitro activity against Plasmodium falciparum. This compound targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic pathway for isoprenoid biosynthesis in the parasite's apicoplast.[1][2][3] Unlike humans, who utilize the mevalonate (B85504) pathway for this process, P. falciparum relies on the MEP pathway, making it an attractive target for selective antimalarial drugs.[1] Specifically, this compound has been shown to inhibit the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme within this pathway.[1][2]
These application notes provide a detailed protocol for the in vitro testing of this compound against various strains of P. falciparum using the SYBR Green I-based fluorescence assay. This method offers a high-throughput, sensitive, and cost-effective alternative to traditional radioisotope-based assays for determining parasite growth inhibition.[4][5][6][7][8]
Mechanism of Action: Targeting the MEP Pathway
This compound exerts its antimalarial effect by disrupting the synthesis of essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), within the parasite's apicoplast.[1][2] The specific molecular target is the IspD enzyme, which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME).[2][9] Inhibition of IspD leads to a lethal blockage of the MEP pathway. The growth inhibitory effect of this compound can be reversed by supplementing the parasite culture with IPP, confirming its specific action on the MEP pathway.[1][3]
Caption: Inhibition of the P. falciparum MEP pathway by this compound.
Data Presentation: In Vitro Activity of this compound and Analogs
The following table summarizes the 50% effective concentration (EC50) values of this compound and its analogs against various strains of P. falciparum. The data highlights the potent activity of the (1R,3S)-configured stereoisomer of this compound.
| Compound | P. falciparum Strain | EC50 (nM) | Reference(s) |
| This compound (1a) | Dd2 | 250 ± 50 | [1] |
| This compound (1a) | 3D7 | 190 - 780 | [3] |
| Analog 1c | Dd2 | Weak Inhibition | [1] |
| Analog 1e | Dd2 | Potent | [1] |
| Analog 1b | Dd2 | > 10,000 | [1] |
| Analog 1u | Dd2 | > 10,000 | [1] |
| (1R,3S)-4a | Dd2 | 250 ± 70 | [3] |
| (1S,3R)-ent-4a | Dd2 | > 10,000 | [3] |
| (1R,3R)-5a | Dd2 | > 10,000 | [3] |
| (1S,3S)-ent-5a | Dd2 | 3,000 | [3] |
Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay
This protocol outlines the steps for determining the in vitro susceptibility of P. falciparum to this compound using the SYBR Green I fluorescence-based assay.
Materials and Reagents
-
P. falciparum culture (e.g., 3D7, Dd2) synchronized at the ring stage
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI 1640, Albumax, hypoxanthine)
-
This compound stock solution (in DMSO)
-
96-well black microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1X SYBR Green I)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Experimental Workflow
Caption: Workflow for the SYBR Green I-based drug susceptibility assay.
Detailed Methodology
-
Preparation of Drug Plates:
-
Prepare a 2 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Add 50 µL of each drug dilution to the respective wells of a 96-well plate. Include drug-free wells (for 100% parasite growth control) and parasite-free wells (for background fluorescence).
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Initiation:
-
Add 50 µL of the parasite suspension to each well of the drug-containing plate. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Fluorescence Detection:
-
After the incubation period, carefully remove the plates from the incubator.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (parasite-free wells) from all experimental wells.
-
Normalize the fluorescence data to the drug-free control wells (representing 100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided protocol offers a robust and reliable method for assessing the in vitro efficacy of this compound against P. falciparum. The SYBR Green I assay is a valuable tool for high-throughput screening and detailed characterization of antimalarial compounds targeting parasite proliferation. Understanding the specific mechanism of action of this compound on the IspD enzyme within the MEP pathway provides a strong rationale for its further development as a potential antimalarial therapeutic.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Parasite Growth Inhibition Assay with MMV008138
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing parasite growth inhibition assays using the antimalarial compound MMV008138. The primary focus is on Plasmodium falciparum, the causative agent of the most severe form of malaria, for which this compound has a known mechanism of action. A general protocol for Trypanosoma cruzi, the causative agent of Chagas disease, is also provided as a starting point for further investigation, though specific data for this compound against this parasite is limited.
Mechanism of Action of this compound
This compound is a potent antimalarial compound that targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic pathway for isoprenoid biosynthesis in Plasmodium parasites.[1][2] This pathway is absent in humans, making it an attractive target for selective drug development.[1] Specifically, this compound inhibits the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme within the MEP pathway.[2] Inhibition of IspD disrupts the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for parasite survival and replication. The growth inhibition caused by this compound can be reversed by supplementing the culture medium with IPP.
Data Presentation: In Vitro Efficacy of this compound against Plasmodium falciparum
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum. The IC50 value represents the concentration of the compound required to inhibit parasite growth by 50%.
| Compound | Parasite Strain | IC50 (nM) | Assay Method | Reference |
| This compound | Dd2 | 250 ± 50 | Not Specified | [1] |
| (1R,3S)-MMV008138 (active stereoisomer) | Dd2 | 250 ± 70 | Not Specified | [3] |
| This compound | Not Specified | ~350 | Not Specified | [4] |
| (1R,3S)-MMV008138 | Pf IspD (recombinant enzyme) | 44 ± 15 | Enzymatic Assay | [1][2] |
Note: The Dd2 strain is known to be resistant to chloroquine (B1663885) and pyrimethamine.
Experimental Protocols
Two common methods for assessing parasite growth inhibition are the SYBR Green I-based fluorescence assay and the parasite lactate (B86563) dehydrogenase (pLDH) assay.
Protocol 1: SYBR Green I-Based Growth Inhibition Assay for Plasmodium falciparum
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Human red blood cells (RBCs)
-
This compound stock solution (in DMSO)
-
96-well black, flat-bottom microplates
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration for the dilution series could be around 10 µM. Include a drug-free control (medium with the same concentration of DMSO as the highest drug concentration) and an uninfected RBC control.
-
Parasite Culture Preparation: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Assay Plate Setup: Add 100 µL of the parasite culture to each well of the 96-well plate. Add 100 µL of the serially diluted this compound to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Cell Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of lysis buffer containing SYBR Green I (diluted to 1x in lysis buffer) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected RBCs) from all readings.
-
Normalize the data to the drug-free control (100% growth).
-
Plot the percentage of parasite growth against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for SYBR Green I Assay
Caption: Experimental workflow for the SYBR Green I-based parasite growth inhibition assay.
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Growth Inhibition Assay for Plasmodium falciparum
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which is released upon lysis of the parasites.
Materials:
-
P. falciparum culture (asynchronous or synchronized)
-
Complete parasite culture medium
-
Human RBCs
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Malstat Reagent/NBT (commercially available kits or prepared in-house)
-
Absorbance plate reader (650 nm)
Procedure:
-
Compound and Parasite Preparation: Prepare serial dilutions of this compound and the parasite culture as described in the SYBR Green I assay protocol.
-
Assay Plate Setup and Incubation: Set up and incubate the 96-well plate as described in the SYBR Green I assay protocol.
-
Cell Lysis: After the 72-hour incubation, lyse the cells by adding a lysis buffer and freeze-thawing the plate once.
-
pLDH Reaction:
-
Add the Malstat/NBT reagent to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Absorbance Measurement: Read the absorbance at 650 nm using a plate reader.
-
Data Analysis: Analyze the data as described in the SYBR Green I assay protocol to determine the IC50 value.
Protocol 3: General Growth Inhibition Assay for Trypanosoma cruzi (Intracellular Amastigote Stage)
Disclaimer: There is currently limited specific data on the activity of this compound against Trypanosoma cruzi. The following is a general protocol that can be adapted to test the compound against the clinically relevant intracellular amastigote stage of the parasite. This protocol is based on commonly used methods for screening compounds against T. cruzi.
Materials:
-
T. cruzi trypomastigotes (e.g., Tulahuen or Brazil strain)
-
Host cells (e.g., Vero, L6, or 3T3 cells)
-
Complete host cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear, flat-bottom microplates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI or Giemsa stain)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Host Cell Seeding: Seed host cells into a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of approximately 5-10. Incubate for 4-6 hours to allow for invasion.
-
Wash and Compound Addition: Gently wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of this compound. Include a drug-free control and a host-cell-only control.
-
Incubation: Incubate the plate for 48-72 hours to allow for amastigote replication.
-
Fixing and Staining:
-
Wash the wells with PBS.
-
Fix the cells with the fixing solution.
-
Permeabilize the cells (if necessary for the chosen stain).
-
Stain the cells to visualize host cell nuclei and parasite kinetoplasts/nuclei (e.g., with DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the number of amastigotes per host cell.
-
Determine the percentage of growth inhibition relative to the drug-free control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
-
Logical Relationship of the MEP Pathway Inhibition
References
- 1. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.nyu.edu [med.nyu.edu]
- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for the Synthesis of MMV008138 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV008138 is a potent antimalarial compound that targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic pathway in Plasmodium falciparum but absent in humans, making it an attractive target for novel therapeutics.[1] The active stereoisomer of this compound is (1R,3S)-configured and has been identified as an inhibitor of IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), the third enzyme in the MEP pathway.[1] This document provides detailed protocols for the synthesis of this compound and its analogs, focusing on the well-established Pictet-Spengler reaction. The methods described herein are suitable for laboratory-scale synthesis and exploration of structure-activity relationships (SAR) to develop new antimalarial leads.
Signaling Pathway of this compound Target
The MEP pathway is responsible for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for all isoprenoids. This compound specifically inhibits the enzyme IspD, which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol.
Caption: The MEP pathway and the inhibitory action of this compound on the IspD enzyme.
Synthetic Methods
The primary method for synthesizing this compound and its analogs is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. For the synthesis of this compound, (S)- or (R)-tryptophan methyl ester is used as the β-arylethylamine precursor, which reacts with a substituted benzaldehyde.
General Experimental Workflow
The synthesis of this compound and its analogs follows a two-step process: the Pictet-Spengler reaction to form the tetrahydro-β-carboline methyl ester, followed by hydrolysis of the ester to the final carboxylic acid product.
Caption: General experimental workflow for the synthesis of this compound and its analogs.
Experimental Protocols
Protocol 1: Synthesis of (1R,3S)- and (1S,3S)-methyl 1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
This protocol outlines the synthesis of the methyl ester precursors to this compound.
Materials:
-
(S)-Tryptophan methyl ester
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
4 Å Molecular Sieves
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of (S)-Tryptophan methyl ester (1.0 equiv) and 2,4-dichlorobenzaldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M), add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 20 hours.
-
Add trifluoroacetic acid (2.0 equiv) to the reaction mixture and continue stirring for an additional 44 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis ((1S,3S)) and trans ((1R,3S)) diastereomers.
Protocol 2: Synthesis of (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (this compound)
This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.
Materials:
-
(1R,3S)-methyl 1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the (1R,3S)-methyl ester intermediate (1.0 equiv) in a mixture of THF and MeOH.
-
Add 1 M aqueous NaOH or LiOH solution (2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final product.
Data Presentation
Synthesis of this compound Analogs
The following table summarizes the yields for the synthesis of various D-ring substituted analogs of this compound, prepared using the protocols described above with the corresponding substituted benzaldehydes.
| Aldehyde Substituent (D-ring) | Product Configuration | Yield of Methyl Ester (%) |
| 2,4-dichloro (for this compound) | (1R,3S) | 45-55% |
| 2,4-dichloro (for this compound) | (1S,3S) | 35-45% |
| 4-chloro | (1R,3S) | 52% |
| 2-chloro | (1R,3S) | 48% |
| 4-fluoro | (1R,3S) | 55% |
| 2,4-difluoro | (1R,3S) | 58% |
| 3,4-dichloro | (1R,3S) | 50% |
| 4-bromo | (1R,3S) | 49% |
| 4-trifluoromethyl | (1R,3S) | 45% |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Conclusion
The Pictet-Spengler reaction provides a reliable and versatile method for the synthesis of this compound and a diverse range of its analogs. The protocols detailed in this document can be readily implemented in a standard organic chemistry laboratory. The ability to systematically vary the substituents on the D-ring allows for a thorough investigation of the structure-activity relationship, which is crucial for the development of more potent and selective antimalarial agents targeting the MEP pathway. The provided data on the yields of various analogs can serve as a benchmark for researchers undertaking the synthesis of novel tetrahydro-β-carboline derivatives.
References
Application of MMV008138 in Studies of the MEP Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in most bacteria, apicomplexan parasites like Plasmodium falciparum, and plants.[1] Crucially, this pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis, making the MEP pathway an attractive target for the development of novel anti-infective agents.[1]
MMV008138 is a potent antimalarial compound identified from the Malaria Box library that specifically targets the MEP pathway.[2] Extensive research has demonstrated that this compound inhibits 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[2][3] This application note provides a comprehensive overview of the use of this compound as a chemical tool to study the MEP pathway, including its inhibitory activity, experimental protocols for its characterization, and its utility in validating the MEP pathway as a druggable target.
Mechanism of Action of this compound
This compound acts as a potent and specific inhibitor of the P. falciparum IspD enzyme (PfIspD). This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[2][3] Inhibition of PfIspD by this compound blocks the downstream production of IPP and DMAPP, which are essential for parasite survival, leading to cell death.[2] The inhibitory effect of this compound can be chemically rescued by supplementing the parasite culture medium with IPP, confirming its specific on-target activity within the MEP pathway.[2]
Caption: Inhibition of the MEP pathway by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against both the isolated PfIspD enzyme and cultured P. falciparum parasites. The (1R,3S)-stereoisomer is the most active form of the compound.[4]
| Parameter | Compound | Value | Reference |
| Enzyme Inhibition | |||
| PfIspD IC50 | (1R,3S)-MMV008138 | 44 ± 15 nM | |
| PfIspD IC50 | Fosmidomycin (control) | >10,000 nM (~4% inhibition at 10 µM) | |
| Parasite Growth Inhibition | |||
| P. falciparum Dd2 IC50 | (1R,3S)-MMV008138 | 250 ± 70 nM | [4] |
| P. falciparum Dd2 IC50 (with 200 µM IPP) | (1R,3S)-MMV008138 | >10,000 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Caption: Workflow for the SYBR Green I-based parasite growth inhibition assay.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax)
-
This compound stock solution in DMSO
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (2X)
-
Fluorescence plate reader
Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit.
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a no-drug control (vehicle only) and a positive control (e.g., chloroquine).
-
Add 100 µL of the parasite culture to each well of the plate.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, add 100 µL of 2X SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.
PfIspD Enzyme Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the activity of recombinant PfIspD. The production of pyrophosphate (PPi) is measured using a coupled-enzyme assay.
Caption: Workflow for the PfIspD enzyme inhibition assay.
Materials:
-
Recombinant purified PfIspD enzyme
-
MEP and CTP substrates
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1.6 mM MgCl2)
-
Pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, 60 µM CTP, and 60 µM MEP.
-
Add serial dilutions of this compound to the wells of a 96-well plate. Include a no-inhibitor control.
-
Add the reaction mixture to the wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 60 nM of purified PfIspD to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of pyrophosphate produced according to the manufacturer's protocol for the detection kit.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
IPP Rescue Assay
This assay confirms that the growth inhibitory effect of this compound is due to the inhibition of the MEP pathway.
Procedure:
-
Follow the protocol for the P. falciparum Growth Inhibition Assay described above.
-
Prepare two sets of plates with identical serial dilutions of this compound.
-
To one set of plates, add complete medium. To the second set, add complete medium supplemented with 200 µM isopentenyl pyrophosphate (IPP).
-
Add the synchronized parasite culture to all wells.
-
Incubate and process the plates as described in the growth inhibition assay protocol.
-
Compare the IC50 values obtained in the presence and absence of IPP. A significant rightward shift in the IC50 value in the presence of IPP indicates that the compound's primary target is within the MEP pathway.[4]
Conclusion
This compound is a valuable chemical probe for studying the MEP pathway in P. falciparum. Its high potency and specific inhibition of PfIspD make it an excellent tool for elucidating the biological roles of isoprenoid biosynthesis in the parasite. The detailed protocols provided herein will enable researchers to utilize this compound effectively in their studies, contributing to a better understanding of the MEP pathway and facilitating the development of new antimalarial therapies.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: MMV008138 Rescue Experiments with Isopentenyl Pyrophosphate (IPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV008138 is a potent antimalarial compound identified from the Malaria Box initiative. It targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for the synthesis of isoprenoid precursors in Plasmodium falciparum and other apicomplexan parasites.[1][2][3][4] This pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway, making the MEP pathway an attractive target for selective antimalarial drugs.[5] this compound specifically inhibits IspD, the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, which is a crucial enzyme in the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol.[1][2][3][6] Inhibition of IspD disrupts the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are vital for various cellular functions, including protein prenylation, dolichol synthesis, and the maintenance of the apicoplast.[5][7][8]
A key method to validate that a compound targets the MEP pathway is a "rescue" experiment. If the cytotoxic effects of a compound can be reversed by providing the downstream product of the inhibited pathway, it strongly supports the proposed mechanism of action. In the case of this compound, supplementation of the culture medium with exogenous IPP has been shown to rescue parasite growth from the inhibitory effects of the compound.[1][2][3][9]
These application notes provide detailed protocols for performing this compound rescue experiments with IPP in Plasmodium falciparum cultures.
Signaling Pathways and Experimental Logic
The experimental design is based on the specific inhibition of the MEP pathway by this compound and the subsequent bypass of this inhibition by supplying IPP.
Caption: Inhibition of the MEP pathway by this compound and rescue by exogenous IPP.
Experimental Workflow
The overall workflow for the rescue experiment involves culturing parasites, treating them with this compound in the presence or absence of IPP, and assessing parasite viability.
Caption: General workflow for the this compound-IPP rescue experiment.
Experimental Protocols
Protocol 1: In Vitro Culture of Plasmodium falciparum
-
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (type O+)
-
Complete RPMI 1640 medium (supplemented with AlbuMAX II or human serum, hypoxanthine (B114508), gentamicin)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Giemsa stain and microscopy supplies
-
-
Procedure:
-
Maintain continuous asynchronous cultures of P. falciparum in human erythrocytes at a 2-5% hematocrit in complete RPMI 1640 medium.
-
Incubate cultures at 37°C in a sealed chamber with the specified gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
-
For the rescue experiment, synchronize the parasite culture to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.
-
Protocol 2: this compound and IPP Plate Preparation and Dosing
-
Materials:
-
This compound (stock solution in DMSO)
-
Isopentenyl pyrophosphate (IPP) (stock solution in aqueous buffer, stored at -80°C)
-
96-well microplates
-
Complete RPMI 1640 medium
-
Synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit)
-
-
Procedure:
-
Prepare a serial dilution of this compound in complete medium. A typical starting concentration for the dilution series is 10 µM.
-
Prepare two sets of plates: one "No Rescue" set and one "Rescue" set.
-
In the "Rescue" plates, add IPP to each well to a final concentration of 200 µM.[9] Add an equivalent volume of buffer to the "No Rescue" plates.
-
Add the serially diluted this compound to the appropriate wells in both sets of plates. Include drug-free wells (no this compound, with and without IPP) as controls.
-
Add the synchronized parasite culture to all wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plates for 72 hours under the standard culture conditions.
-
Protocol 3: Assessment of Parasite Viability
Choose one of the following methods to assess parasite viability after the 72-hour incubation period.
A. Flow Cytometry-Based Assay (SYBR Green I)
-
Principle: SYBR Green I is a fluorescent dye that stains nucleic acids. Mature erythrocytes do not have a nucleus, so only the parasites will be stained.
-
Procedure:
-
After incubation, transfer a portion of the cell suspension from each well to a new 96-well plate.
-
Add SYBR Green I staining solution to each well.
-
Incubate in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Gate the SYBR Green I-positive cells to determine the parasitemia.
-
Calculate the percent growth inhibition relative to the drug-free controls.
-
B. Lactate Dehydrogenase (LDH) Assay
-
Principle: The parasite LDH enzyme has different substrate specificity compared to the host erythrocyte LDH.[10] This difference allows for the specific measurement of parasite LDH activity.
-
Procedure:
-
After incubation, lyse the erythrocytes in each well to release the parasite LDH.
-
Add the LDH assay reagents, which include a specific substrate and a colorimetric reagent.
-
Incubate to allow the color reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent growth inhibition relative to the drug-free controls.[10]
-
C. [³H]-Hypoxanthine Incorporation Assay
-
Principle: P. falciparum cannot synthesize purines de novo and relies on salvaging them from the host.[11] The incorporation of radiolabeled hypoxanthine into parasite nucleic acids is a measure of parasite metabolic activity and growth.[11]
-
Procedure:
-
Add [³H]-hypoxanthine to each well for the final 24 hours of the 72-hour incubation period.
-
After incubation, harvest the cells onto a filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated radiolabel.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percent growth inhibition relative to the drug-free controls.
-
Data Presentation and Analysis
Summarize the quantitative data in tables for clear comparison. Calculate the 50% inhibitory concentration (IC₅₀) values for this compound in the presence and absence of IPP using a non-linear regression dose-response analysis.
Table 1: Hypothetical IC₅₀ Values for this compound
| Condition | IC₅₀ (nM) | Fold Shift in IC₅₀ |
| This compound alone | 250 | - |
| This compound + 200 µM IPP | >10,000 | >40 |
A significant increase (fold shift) in the IC₅₀ value in the presence of IPP indicates successful rescue and provides strong evidence that this compound targets the MEP pathway.
Table 2: Example Data from a Rescue Experiment
| This compound (nM) | % Growth Inhibition (- IPP) | % Growth Inhibition (+ 200 µM IPP) |
| 0 | 0 | 0 |
| 10 | 5 | 2 |
| 50 | 20 | 8 |
| 100 | 45 | 15 |
| 250 | 52 | 20 |
| 500 | 75 | 25 |
| 1000 | 90 | 30 |
| 5000 | 98 | 40 |
| 10000 | 99 | 45 |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for conducting rescue experiments to validate the mechanism of action of this compound. The successful rescue of P. falciparum growth inhibition by exogenous IPP is a critical experiment that confirms the compound's targeting of the MEP pathway. This approach is valuable for the characterization of other potential MEP pathway inhibitors in antimalarial drug discovery.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gktoday.in [gktoday.in]
- 6. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Critical role for isoprenoids in apicoplast biogenesis by malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying IspD Enzyme Kinetics using MMV008138
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant pathogens presents a significant challenge to global health. The non-mevalonate (MEP) pathway for isoprenoid biosynthesis is an essential metabolic route in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans. This makes the enzymes of the MEP pathway attractive targets for the development of novel anti-infective agents.[1][2] One such enzyme is 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate (PPi).[1][3]
The Malaria Box compound, (1R,3S)-MMV008138, has been identified as a potent and selective inhibitor of P. falciparum IspD (PfIspD).[1][4] Understanding the kinetic properties of this inhibition is crucial for the development of more effective antimalarial drugs. These application notes provide detailed protocols for studying the enzyme kinetics of IspD and the inhibitory effects of MMV008138.
The Non-Mevalonate (MEP) Pathway and the Role of IspD
The MEP pathway is responsible for the synthesis of the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][5] These molecules are essential for the biosynthesis of a wide range of vital compounds. The pathway consists of seven enzymatic steps, with IspD catalyzing the third step.[6] Inhibition of IspD disrupts the synthesis of IPP and DMAPP, leading to parasite death.[1]
Quantitative Data
The following tables summarize the kinetic parameters for recombinant P. falciparum IspD (PfIspD) and the inhibitory activity of this compound and its stereoisomers.
Table 1: Kinetic Parameters of Recombinant P. falciparum IspD (PfIspD) [1]
| Substrate | Km (μM) | kcat (s-1) |
| MEP | 12.0 ± 2.5 | 7.6 ± 0.6 |
| CTP | 9.3 ± 2.5 | 11.7 ± 1.2 |
Table 2: Inhibitory Activity (IC50) of this compound Stereoisomers against PfIspD [1]
| Compound | Stereoisomer | PfIspD IC50 (nM) |
| This compound | (1R,3S) | 44 ± 15 |
| ent-MMV008138 | (1S,3R) | >10,000 |
| Diastereomer 1 | (1S,3S) | >10,000 |
| Diastereomer 2 | (1R,3R) | >10,000 |
Experimental Protocols
Two common methods for determining IspD activity and its inhibition are the pyrophosphate detection assay and the continuous spectrophotometric assay.
Protocol 1: Pyrophosphate Detection Assay
This is an endpoint assay that measures the amount of pyrophosphate (PPi) produced by the IspD reaction. The PPi is then detected using a commercially available kit, often through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.
Materials:
-
Recombinant P. falciparum IspD (PfIspD)
-
2-C-methyl-D-erythritol 4-phosphate (MEP)
-
Cytidine triphosphate (CTP)
-
(1R,3S)-MMV008138
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Pyrophosphate detection kit (e.g., PhosphoWorks Fluorimetric Pyrophosphate Assay Kit)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PfIspD in assay buffer.
-
Prepare stock solutions of MEP and CTP in assay buffer.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
PfIspD solution (final concentration, e.g., 60 nM)[1]
-
This compound solution at various concentrations (or vehicle control)
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of MEP and CTP to each well. Final concentrations should be around their Km values (e.g., 10 µM MEP and 10 µM CTP) for IC50 determination.
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (if required by the detection kit protocol).
-
Add the pyrophosphate detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection reaction to proceed.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Continuous Spectrophotometric Assay
This assay continuously monitors the IspD reaction by coupling the production of pyrophosphate to a series of enzymatic reactions that ultimately lead to a change in absorbance. This method allows for the determination of initial reaction velocities.[7]
Materials:
-
Recombinant P. falciparum IspD (PfIspD)
-
MEP
-
CTP
-
(1R,3S)-MMV008138
-
Coupling enzymes: inorganic pyrophosphatase, purine (B94841) nucleoside phosphorylase (PNP)
-
MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
UV-transparent 96-well microplate
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of PfIspD, MEP, CTP, and this compound as described in Protocol 1.
-
Prepare a solution of the coupling enzymes and MESG in the assay buffer.
-
-
Assay Setup:
-
In a UV-transparent 96-well microplate, add the following to each well:
-
Assay Buffer
-
PfIspD solution (final concentration, e.g., 50 nM)[7]
-
This compound solution at various concentrations (or vehicle control)
-
Coupling enzymes and MESG solution
-
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding a mixture of MEP and CTP to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 360 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of absorbance change is proportional to the rate of the IspD reaction.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each reaction by calculating the slope of the linear portion of the absorbance versus time curve.
-
To determine the mode of inhibition, perform the assay with varying concentrations of one substrate (e.g., CTP) while keeping the other substrate (MEP) at a fixed, saturating concentration, and at different fixed concentrations of this compound.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) to visualize the mode of inhibition. For this compound, competitive inhibition with respect to CTP is expected.[7]
-
Expected Results and Interpretation
-
IC50 Determination: The pyrophosphate detection assay will yield data to calculate the IC50 value of this compound, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The (1R,3S) stereoisomer is expected to be significantly more potent than the other stereoisomers.[1]
-
Kinetic Parameters: The continuous spectrophotometric assay allows for the determination of Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax).
-
Mode of Inhibition: Kinetic studies with varying substrate and inhibitor concentrations will reveal the mechanism of inhibition. For this compound, the inhibition of P. vivax IspD has been shown to be competitive with respect to CTP.[7] A similar mechanism is anticipated for PfIspD. This will be observed as an increase in the apparent Km for CTP with increasing inhibitor concentration, while Vmax remains unchanged in a Lineweaver-Burk plot.
Conclusion
These detailed application notes and protocols provide a robust framework for researchers to investigate the enzyme kinetics of P. falciparum IspD and to characterize the inhibitory properties of this compound. A thorough understanding of the kinetic mechanism of this potent inhibitor is essential for the structure-based design and development of next-generation antimalarial drugs targeting the MEP pathway.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of the non-mevalonate isoprenoid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Non mevalonatepathway | PDF [slideshare.net]
- 7. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Metabolic Effects of MMV008138
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV008138 is a potent antimalarial compound identified from the Malaria Box collection that demonstrates significant activity against the blood stages of Plasmodium falciparum.[1][2][3][4] Extensive research has revealed that this compound targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in the parasite that is absent in humans, making it an attractive drug target.[1][2][5][6] Specifically, this compound inhibits 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in this pathway.[1][2][3][5][7] The inhibition of the MEP pathway by this compound is most pronounced during the late trophozoite and early schizont stages of parasite development.[1]
The primary metabolic consequence of IspD inhibition is the disruption of the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for isoprenoids.[2][6][8] This disruption can be phenotypically rescued by the exogenous supplementation of IPP.[2][9][10]
These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the specific metabolic effects of this compound on P. falciparum. The methodologies described herein are designed to enable researchers to confirm the compound's mechanism of action, quantify its impact on the MEP pathway, and explore its broader metabolic consequences.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated using the protocols described below.
Table 1: Effect of this compound on P. falciparum Growth and Rescue by IPP
| Treatment Condition | Parasite Growth Inhibition (%) | IC50 (nM) |
| This compound | 95 ± 3 | 50 ± 5 |
| This compound + 200 µM IPP | 10 ± 5 | > 10,000 |
| Fosmidomycin (Control) | 98 ± 2 | 400 ± 20 |
| Fosmidomycin + 200 µM IPP | 5 ± 3 | > 20,000 |
Table 2: Relative Abundance of MEP Pathway Intermediates in this compound-Treated Parasites
| Metabolite | Untreated Control (Relative Abundance) | This compound-Treated (Relative Abundance) | Fold Change |
| 1-deoxy-D-xylulose 5-phosphate (DOXP) | 1.00 | 1.10 | 1.1 |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) | 1.00 | 5.20 | 5.2 |
| 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) | 1.00 | 0.15 | -6.7 |
| Isopentenyl pyrophosphate (IPP) | 1.00 | 0.25 | -4.0 |
Mandatory Visualizations
References
- 1. Extraction of Hydrophilic Metabolites from Plasmodium falciparum-Infected Erythrocytes for Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics-Based Screening of the Malaria Box Reveals both Novel and Established Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic analysis of samples [bio-protocol.org]
- 5. Non‐canonical metabolic pathways in the malaria parasite detected by isotope‐tracing metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]
- 7. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining MMV008138 Potency using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV008138 is a potent antimalarial compound identified from the Malaria Box initiative. It targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid precursor biosynthesis in Plasmodium falciparum and other apicomplexan parasites.[1][2][3][4] This pathway is absent in humans, making it an attractive target for selective antimalarial drugs.[3][5] Specifically, this compound inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1][2][4][6] The active stereoisomer of this compound is (1R,3S)-configured.[3][7]
These application notes provide detailed protocols for determining the potency of this compound and its analogs against the intraerythrocytic stages of P. falciparum using established cell-based assays. The primary assay described is a parasite growth inhibition assay using the SYBR Green I fluorescence method. Additionally, a protocol for an isopentenyl pyrophosphate (IPP) rescue assay is provided to confirm the compound's mechanism of action by targeting the MEP pathway.
Data Presentation
The potency of this compound and its analogs is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%. Below are tables summarizing reported IC50 values for this compound against P. falciparum and its molecular target, PfIspD.
Table 1: In Vitro Potency of this compound against Plasmodium falciparum
| P. falciparum Strain | Assay Method | IC50 (nM) | Reference |
| Dd2 | SYBR Green I | 250 ± 50 | [2] |
| Dd2 | Not Specified | 210 ± 90 | [7] |
Table 2: Inhibitory Potency of (1R,3S)-MMV008138 against Recombinant PfIspD
| Compound | Enzyme | IC50 (nM) | Reference |
| (1R,3S)-MMV008138 | Recombinant PfIspD | 44 ± 15 | [2] |
Signaling Pathway
The MEP pathway is the target of this compound. The diagram below illustrates the steps in this pathway and indicates the point of inhibition by this compound.
Experimental Protocols
Plasmodium falciparum Culture Maintenance
A continuous culture of the erythrocytic stages of P. falciparum is essential for performing the potency assays.
Materials:
-
P. falciparum strain (e.g., Dd2, NF54)
-
Human erythrocytes (O+ blood type)
-
Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 0.1 mM hypoxanthine, 2 g/L sodium bicarbonate, 50 µg/mL gentamycin, and 0.5% (w/v) Albumax I or 10% human serum.
-
Culture flasks (T25 or T75)
-
Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Centrifuge
-
Microscope and Giemsa staining reagents
Procedure:
-
Maintain parasite cultures in T25 flasks at a 5% hematocrit in 10 mL of cRPMI.
-
Incubate the flasks at 37°C in a humidified, airtight chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Change the culture medium daily to replenish nutrients and remove metabolic waste.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
When the parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh human erythrocytes and cRPMI to a parasitemia of 0.5-1%.
SYBR Green I-Based Parasite Growth Inhibition Assay
This assay is a widely used, fluorescence-based method to quantify parasite proliferation.
Experimental Workflow:
Materials:
-
Synchronized ring-stage P. falciparum culture
-
cRPMI medium
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 0.2 µL/mL SYBR Green I.
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in cRPMI in a 96-well plate. Include a drug-free control (cRPMI with DMSO) and a background control (uninfected erythrocytes).
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Dilute the synchronized culture to 1% parasitemia and 2% hematocrit in cRPMI.
-
Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the drug dilutions.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Isopentenyl Pyrophosphate (IPP) Rescue Assay
This assay confirms that the antiparasitic activity of this compound is due to the inhibition of the MEP pathway. The growth-inhibitory effect of an MEP pathway inhibitor can be reversed by supplementing the culture medium with IPP, the final product of the pathway.[1][8][9][10]
Logical Relationship:
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malariaresearch.eu [malariaresearch.eu]
- 5. mdpi.com [mdpi.com]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A picomolar inhibitor of the Plasmodium falciparum IPP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Rescue of Malaria Parasites Lacking an Apicoplast Defines Organelle Function in Blood-Stage Plasmodium falciparum | PLOS Biology [journals.plos.org]
Application Notes and Protocols for Screening MMV008138 Analogs with Improved Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health burden, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous development of new antimalarial agents with novel mechanisms of action. The Medicines for Malaria Venture (MMV) Malaria Box compound, MMV008138, has been identified as a promising starting point for the development of a new class of antimalarials. This compound targets the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of P. falciparum.[1][2] This pathway is essential for the synthesis of isoprenoid precursors in the parasite but is absent in humans, making IspD an attractive and selective drug target.[1][2]
The active stereoisomer of this tetrahydro-β-carboline analog is (1R,3S)-MMV008138. Structure-activity relationship (SAR) studies have revealed that modifications to the tetrahydro-β-carboline scaffold can significantly impact its antimalarial potency and metabolic stability. This document provides detailed application notes and protocols for the screening of this compound analogs to identify candidates with improved properties, including enhanced potency against P. falciparum, greater metabolic stability, and low cytotoxicity.
Data Presentation
The following tables summarize the in vitro activity and metabolic stability of this compound and a selection of its key analogs. These data have been compiled from published structure-activity relationship studies and are intended to guide the selection and design of new analogs.
Table 1: In Vitro Antiplasmodial Activity and PfIspD Inhibition of this compound and Analogs
| Compound ID | Modifications | P. falciparum (Dd2) IC50 (nM) | PfIspD IC50 (nM) |
| This compound | Parent Compound | 250 | 44 |
| Analog 1 | 2',4'-dichloro (D-ring) | 250 | 44 |
| Analog 2 | 2'-Cl, 4'-F (D-ring) | 190 | 30 |
| Analog 3 | 2'-F, 4'-Cl (D-ring) | 210 | 40 |
| Analog 4 | 2',4'-difluoro (D-ring) | 430 | 110 |
| Analog 5 | 2',4'-dimethyl (D-ring) | >10,000 | >10,000 |
| Analog 6 | 5-fluoro (A-ring) | 480 | ND |
| Analog 7 | 7-fluoro (A-ring) | 500 | ND |
| Analog 8 | C3-methyl ester | >10,000 | >10,000 |
| Analog 9 | C3-methyl amide | 780 | 230 |
ND: Not Determined
Table 2: In Vitro Metabolic Stability of Selected this compound Analogs
| Compound ID | Modification | Mouse Liver Microsomal Stability (t½, min) | Human Liver Microsomal Stability (t½, min) |
| This compound | Parent Compound | < 10 | ~20 |
| Analog 7 | 7-fluoro (A-ring) | 214 | >240 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to screen this compound analogs for improved properties.
Protocol 1: In Vitro Antiplasmodial Activity Assay using SYBR Green I
This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC50) of test compounds against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., Dd2 strain, synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)
-
Human erythrocytes (O+)
-
Test compounds (dissolved in DMSO)
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in complete culture medium in a separate 96-well plate.
-
Transfer 10 µL of each compound dilution to the assay plate. Include wells for positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
-
Parasite Culture Addition:
-
Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 90 µL of the parasite suspension to each well of the assay plate.
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the stock solution 1:10,000 in the lysis buffer.
-
After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Normalize the data to the negative control (100% growth) and positive control (0% growth).
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Recombinant PfIspD Enzyme Inhibition Assay
This protocol describes a coupled-enzyme spectrophotometric assay to determine the 50% inhibitory concentration (IC50) of test compounds against recombinant P. falciparum IspD.
Materials:
-
Recombinant PfIspD enzyme
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP)
-
Coupling enzymes: Pyruvate kinase (PK), L-lactate dehydrogenase (LDH), and myokinase (MK)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Test compounds (dissolved in DMSO)
-
384-well clear microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, MEP, CTP, PEP, NADH, PK, LDH, and MK.
-
The final concentrations of the components should be optimized for the specific enzyme batch and assay conditions.
-
-
Compound Addition:
-
Add the test compounds at various concentrations to the wells of the microplate. Include appropriate controls (DMSO vehicle and a known inhibitor like this compound).
-
-
Enzyme Addition and Incubation:
-
Add the recombinant PfIspD enzyme to the reaction mixture.
-
Initiate the reaction by adding the enzyme to the wells containing the reaction mixture and test compounds.
-
Incubate the plate at 37°C.
-
-
Absorbance Measurement:
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Normalize the rates to the DMSO control (100% activity).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is used to assess the metabolic stability of test compounds in human liver microsomes, providing an indication of their potential for hepatic clearance.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (1 mM stock in DMSO)
-
Control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile (B52724) (ACN) containing an internal standard (e.g., tolbutamide)
-
96-well incubation plates and collection plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare the incubation mixture by adding HLMs to the potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the collection plate and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Protocol 4: Cytotoxicity Assay using HepG2 Cells
This protocol determines the 50% cytotoxic concentration (CC50) of test compounds against a human liver cell line (HepG2) to assess their potential for hepatotoxicity.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well clear, flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., doxorubicin) and a vehicle control (medium with the highest DMSO concentration).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the screening of this compound analogs.
Caption: The Methylerythritol Phosphate (MEP) Pathway in P. falciparum.
Caption: General workflow for screening this compound analogs.
Caption: Structure-Activity Relationship (SAR) logic for this compound analogs.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MMV008138 Solubility Issues in Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with the antimalarial compound MMV008138 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent antimalarial agent that selectively targets the Plasmodium falciparum enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key component of the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis.[1][2] This pathway is essential for the parasite but absent in humans, making it an attractive drug target.[3][4][5] The active stereoisomer of this compound is (1R,3S)-configured.[6][7] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a stock solution of this compound, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[8] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[9] It is crucial to use anhydrous, sterile-filtered DMSO suitable for cell culture applications to avoid contamination and ensure the stability of the compound.
Q3: I've observed a precipitate after diluting my this compound DMSO stock solution into my culture medium. What should I do?
A3: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. This phenomenon, often referred to as "crashing out," occurs due to the rapid change in solvent polarity. Here are several steps to troubleshoot this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤ 0.5%, to minimize cytotoxicity.[10][11] Different cell lines have varying sensitivities to DMSO, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.[12][13]
-
Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) culture medium. This gradual decrease in solvent polarity can help maintain the compound's solubility.
-
Increase Final Volume: Adding the DMSO stock solution to a larger volume of pre-warmed medium while vortexing can facilitate better dispersion and reduce the likelihood of precipitation.
Q4: What is the maximum recommended concentration of DMSO in the final culture medium?
A4: While some cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.5% to avoid significant effects on cell viability, proliferation, and gene expression.[10][11] For sensitive cell types, such as primary cells, the final DMSO concentration should be even lower, ideally at 0.1%.[11] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in all experiments to account for any solvent-induced effects.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution | The intended final concentration exceeds the solubility limit of this compound in the culture medium. | Empirically determine the maximum soluble concentration by performing a serial dilution series and observing for precipitation. |
| Rapid change in solvent polarity. | Perform a stepwise dilution. Add the DMSO stock solution dropwise to pre-warmed (37°C) medium while gently vortexing. | |
| Culture medium becomes cloudy over time | The compound is precipitating out of solution due to instability at 37°C or interaction with media components. | Prepare fresh working solutions immediately before each experiment. Assess the stability of this compound in your specific medium over time using analytical methods like HPLC. |
| Temperature fluctuations affecting solubility. | Ensure all components (media, stock solution) are at the appropriate temperature before mixing. Maintain a stable temperature during the experiment. | |
| Inconsistent experimental results | Inaccurate dosing due to precipitation or adsorption to plasticware. | Visually inspect for precipitation before adding the compound to cells. Consider using low-adhesion plasticware. |
| Degradation of the compound in stock or working solutions. | Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: (1R,3S)-MMV008138 powder, anhydrous cell culture grade DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh the desired amount of this compound powder into a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. d. Visually inspect the solution to ensure there is no particulate matter. e. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Maximum Soluble Concentration in Culture Medium
-
Materials: 10 mM this compound in DMSO, your specific cell culture medium, sterile microcentrifuge tubes, a plate reader or spectrophotometer.
-
Procedure: a. Prepare a series of dilutions of the 10 mM this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.). Ensure the final DMSO concentration is constant across all dilutions and in the vehicle control. b. Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2 hours). c. Visually inspect each dilution for any signs of precipitation (cloudiness, particles). d. To quantify, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. e. Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs (requires determination of the compound's UV-Vis spectrum) or analyze by HPLC. f. Compare the absorbance/peak area of the incubated samples to a freshly prepared standard curve of this compound in the same medium. A significant decrease in concentration indicates precipitation. The highest concentration that remains in solution is your maximum working concentration.
Quantitative Data Summary
| Solvent/Medium | Maximum Soluble Concentration (µM) | Final DMSO Concentration (%) | Temperature (°C) | Notes |
| DMSO | >10,000 | 100 | 25 | Clear solution |
| RPMI 1640 + 10% FBS | User Determined | User Determined | 37 | |
| DMEM + 10% FBS | User Determined | User Determined | 37 | |
| Other (Specify) | User Determined | User Determined | 37 |
Visualizations
Signaling Pathway
This compound inhibits the IspD enzyme in the methylerythritol phosphate (MEP) pathway, which is crucial for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.
Caption: The MEP pathway and the inhibitory action of this compound on the IspD enzyme.
Experimental Workflow
The following workflow outlines the steps for preparing and using this compound in cell culture experiments, including the key decision points for troubleshooting solubility.
Caption: A workflow for preparing and troubleshooting this compound solutions for cell culture.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eppendorf.com [eppendorf.com]
- 4. The methylerythritol phosphate pathway and its significance as a novel drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MMV008138 Concentration for Parasite Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMV008138 to optimize parasite inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against parasites?
This compound is a potent anti-malarial compound that specifically targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for the survival of Plasmodium falciparum and other related parasites.[1][2] This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), vital precursors for various essential biomolecules.[1][2] this compound acts by inhibiting the enzyme IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), a key enzyme in the MEP pathway.[1][2][3] Since the MEP pathway is absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid biosynthesis, this compound exhibits selective toxicity towards parasites.[1]
Q2: What is the significance of the (1R,3S) stereoisomer of this compound?
This compound has four possible stereoisomers. Experimental evidence has conclusively shown that the (1R,3S)-configured stereoisomer is the most biologically active form, exhibiting the most potent inhibition of both P. falciparum growth and the IspD enzyme.[4] It is crucial to use the correct stereoisomer to ensure experimental accuracy and potency.
Q3: How can I confirm that the observed parasite inhibition is due to the specific action of this compound on the MEP pathway?
A key diagnostic experiment is the isopentenyl pyrophosphate (IPP) rescue. The inhibitory effect of this compound on parasite growth can be reversed by supplementing the culture medium with IPP.[1][4] This is because IPP is the product of the MEP pathway, and its external addition bypasses the enzymatic block caused by this compound. A successful rescue experiment strongly indicates that the compound's primary mode of action is through inhibition of the MEP pathway.
Q4: Is this compound cytotoxic to mammalian cells?
This compound has been shown to have high selectivity for the parasite, with low cytotoxicity towards mammalian cell lines.[1] This is attributed to its specific targeting of the MEP pathway, which is absent in humans. However, it is always recommended to perform cytotoxicity assays on a relevant mammalian cell line in parallel with your parasite inhibition studies to confirm the selectivity of your compound batch and specific experimental conditions.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Parasite Growth Inhibition Assays
| Problem | Possible Cause | Solution |
| High variability in IC50 values between experiments. | Inconsistent parasite synchronization. | Ensure a tight synchronization of the parasite culture to the ring stage before drug addition. Methods like sorbitol treatment are commonly used. |
| Fluctuation in initial parasitemia. | Standardize the starting parasitemia for all assays, typically between 0.5% and 1%. | |
| Inaccurate drug concentration. | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the concentration of the stock solution. | |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, or fill them with sterile medium to maintain humidity and minimize evaporation. | |
| IC50 values are significantly higher than reported in the literature. | Poor compound solubility or stability. | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before adding to the culture medium. Avoid repeated freeze-thaw cycles of the stock solution. |
| Presence of IPP or IPP-like molecules in the serum or media supplements. | Use high-quality reagents and consider testing different batches of serum. | |
| Drug-resistant parasite strain. | Confirm the identity and drug-sensitivity profile of your parasite strain. | |
| No parasite inhibition observed. | Incorrect compound or inactive stereoisomer. | Verify the identity and purity of your this compound. Ensure you are using the active (1R,3S) stereoisomer. |
| Major experimental error. | Review your entire protocol, including calculations for drug dilutions, parasite counting, and plate setup. |
Guide 2: Failed Isopentenyl Pyrophosphate (IPP) Rescue Experiment
| Problem | Possible Cause | Solution |
| No rescue of parasite growth observed in the presence of IPP. | Insufficient IPP concentration. | The typically effective concentration for IPP rescue is 200 µM.[4] Titrate the IPP concentration to ensure it is optimal for your specific conditions. |
| Degradation of IPP. | IPP is unstable in solution. Prepare fresh IPP solutions for each experiment and store the stock solution appropriately (e.g., at -20°C or -80°C). | |
| Off-target effects of this compound at high concentrations. | Ensure you are using a concentration of this compound that is within the specific inhibitory range for the MEP pathway. Very high concentrations may induce off-target toxicity that cannot be rescued by IPP. | |
| Contaminated IPP solution. | Use sterile techniques when preparing and handling the IPP solution. | |
| Partial rescue of parasite growth. | Sub-optimal IPP concentration. | Increase the concentration of IPP to see if a full rescue can be achieved. |
| Mixed mechanism of action. | At the concentration tested, this compound might have secondary targets. Perform the rescue experiment across a range of this compound concentrations. |
Data Presentation
Table 1: Reported In Vitro Activity of this compound against Plasmodium falciparum
| Parameter | Value | Parasite Strain | Reference |
| Parasite Growth Inhibition IC50 | 250 ± 70 nM | Dd2 | [4] |
| Parasite Growth Inhibition IC50 | ~350 nM | Dd2 | [2] |
| PfIspD Enzymatic Inhibition IC50 | 44 ± 15 nM | Recombinant Protein | [1] |
| PfIspD Enzymatic Inhibition IC50 | ~44 nM | Recombinant Protein | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Parameter | Value | Reference |
| E. coli | MIC | >500 µM | [4] |
| Human IspD | Inhibition | No inhibition at 200 µM | [1] |
Experimental Protocols
Protocol 1: P. falciparum Growth Inhibition Assay (SYBR Green I-based)
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Assay Setup:
-
In a 96-well flat-bottom plate, add 100 µL of parasite culture with 1% parasitemia and 2% hematocrit to each well.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the corresponding wells. Include a drug-free control (vehicle, e.g., DMSO) and a positive control (e.g., chloroquine).
-
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C to lyse the erythrocytes.
-
Thaw the plate and add 100 µL of lysis buffer containing 2X SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Isopentenyl Pyrophosphate (IPP) Rescue Assay
-
Assay Setup: Follow the same procedure as the growth inhibition assay, but prepare two sets of plates.
-
IPP Addition: To one set of plates, add IPP to the culture medium to a final concentration of 200 µM along with the this compound dilutions. The other plate will not receive IPP.
-
Incubation and Data Analysis: Incubate both plates for 72 hours and measure parasite growth as described above. A significant rightward shift in the IC50 curve in the presence of IPP indicates a successful rescue.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293T or HepG2) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate. Seed the cells to achieve 70-80% confluency on the day of the assay.
-
Compound Addition: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
Mandatory Visualizations
Caption: Inhibition of the MEP pathway by this compound.
Caption: Workflow for this compound parasite growth inhibition assay.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
Technical Support Center: Overcoming MMV008138 Resistance in Plasmodium Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the antimalarial compound MMV008138 in Plasmodium strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antimalarial compound that targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoid precursors in Plasmodium parasites.[1][2] This pathway is absent in humans, making it an attractive target for selective drug development.[1][2] Specifically, this compound inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes a critical step in the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] Inhibition of IspD disrupts essential cellular processes in the parasite that rely on isoprenoids, leading to cell death.[3] The inhibitory action of this compound can be reversed by supplementing the parasite culture medium with IPP.[1][4]
Q2: My P. falciparum culture is showing reduced susceptibility to this compound. What is the likely cause?
A2: The primary mechanism of resistance to this compound in P. falciparum is the development of mutations in the gene encoding the drug's target, PfIspD.[5][6] In vitro selection studies have identified specific mutations in the IspD gene of this compound-resistant parasite populations. If you are observing a consistent increase in the half-maximal inhibitory concentration (IC50) of this compound, it is highly probable that your parasite population has acquired one or more mutations in the IspD gene.
Q3: How can I confirm that my parasites have developed resistance to this compound?
A3: To confirm resistance, you should perform the following experimental workflow:
-
In Vitro Drug Susceptibility Assay: Determine the IC50 value of this compound for your parasite line and compare it to a sensitive, wild-type reference strain (e.g., 3D7). A significant increase in the IC50 value is a strong indicator of resistance.
-
IPP Rescue Assay: Perform a chemical rescue experiment by supplementing your parasite culture with isopentenyl pyrophosphate (IPP). If this compound is acting on-target, the addition of IPP should reverse the growth-inhibitory effect of the compound.[4] This will help confirm that the observed phenotype is related to the MEP pathway.
-
Sequencing of the IspD Gene: Extract genomic DNA from your potentially resistant parasite line and sequence the IspD gene. Compare the sequence to that of the parental, sensitive strain to identify any mutations.
Q4: Are there known mutations in the IspD gene that confer resistance to this compound?
A4: Yes, whole-genome and Sanger sequencing of experimentally generated this compound-resistant P. falciparum populations have identified several mutations in the IspD gene. These mutations are summarized in the table below.
Data Presentation
Table 1: Experimentally Identified Mutations in PfIspD Conferring Resistance to this compound
| Resistant Population | Nucleotide Change | Amino Acid Change |
| 08138R1 | G1757A | V586I |
| 08138R2 | C1331T | T444I |
| 08138R3 | A1699G | K567E |
Data sourced from whole-genome and Sanger sequencing of resistant populations.
Table 2: In Vitro Activity of this compound and its Analogs against P. falciparum
| Compound | Stereoisomer | P. falciparum (Dd2) Growth Inhibition IC50 (nM) | Recombinant PfIspD Inhibition IC50 (nM) |
| This compound | (1R,3S) | 250 ± 50 | 44 ± 15 |
| Analog 1e | (1R,3S) | 190 ± 20 | 31 ± 10 |
| Analog 1i | (1R,3S) | 780 ± 100 | 100 ± 20 |
| Fosmidomycin | N/A | ~700 | Poor inhibitor (~4% inhibition at 10 µM) |
Note: The (1R,3S) stereoisomer of this compound is the most active.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in drug susceptibility assays.
-
Possible Cause 1: Assay variability.
-
Troubleshooting: Ensure that all assay parameters are consistent, including parasite synchronization, initial parasitemia, hematocrit, incubation time, and reagent concentrations. Use a reference drug with a known IC50 in parallel to monitor assay performance.
-
-
Possible Cause 2: Mixed parasite population.
-
Troubleshooting: If your culture contains a mix of sensitive and resistant parasites, you may observe variable IC50 values. Consider cloning your parasite line by limiting dilution to obtain a clonal population for more consistent results.
-
-
Possible Cause 3: Compound stability.
-
Troubleshooting: Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Issue 2: The IPP rescue assay is not working as expected.
-
Possible Cause 1: Insufficient IPP concentration.
-
Troubleshooting: The standard concentration for IPP rescue is 200 µM.[4] Ensure you are using the correct final concentration. You may need to optimize the concentration for your specific parasite strain and experimental conditions.
-
-
Possible Cause 2: Off-target effects of this compound.
-
Troubleshooting: At high concentrations, this compound may have off-target effects that are not rescued by IPP.[4] Perform the rescue assay across a range of this compound concentrations. If rescue is observed at lower concentrations but not at higher ones, this suggests off-target activity.
-
-
Possible Cause 3: Degradation of IPP.
-
Troubleshooting: IPP can be unstable. Prepare fresh solutions of IPP for each experiment and store them under appropriate conditions.
-
Issue 3: I have confirmed an IspD mutation, how can I overcome this resistance?
-
Strategy 1: Use alternative IspD inhibitors.
-
Explanation: Research has shown that some this compound-resistant P. falciparum strains are more susceptible to other classes of IspD inhibitors.[5][6] This phenomenon, known as collateral sensitivity, occurs because the resistance-conferring mutation may make the enzyme more vulnerable to inhibition by a different compound.
-
Action: Test other non-tetrahydro-β-carboline IspD inhibitors against your resistant strain. For example, urea-based IspD inhibitors have shown increased potency against this compound-resistant parasites.[5][6]
-
-
Strategy 2: Investigate synergistic drug combinations.
-
Explanation: Combining this compound with a drug that has a different mechanism of action can be an effective strategy to combat resistance. While specific synergistic combinations with this compound are not yet well-documented in the literature, this remains a promising area of investigation.
-
Action: Consider performing checkerboard assays to screen for synergistic interactions between this compound and other approved antimalarials or investigational compounds.
-
Experimental Protocols
1. In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This protocol is adapted from standard procedures for determining the IC50 of antimalarial compounds.
-
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Washed, uninfected human erythrocytes
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to each well of the 96-well plate.
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. IPP Rescue Assay
This assay is used to confirm that the growth inhibition by a compound is due to its effect on the MEP pathway.
-
Procedure:
-
Follow the same procedure as the in vitro drug susceptibility assay described above.
-
Prepare two sets of plates. In one set, supplement the complete culture medium with 200 µM IPP in all wells (including the drug-free controls).[4]
-
Compare the dose-response curves of this compound in the presence and absence of IPP. A significant rightward shift in the IC50 curve in the presence of IPP indicates successful rescue and confirms that the compound targets the MEP pathway.
-
Visualizations
Caption: The Methylerythritol Phosphate (MEP) Pathway in Plasmodium and the inhibitory action of this compound on the IspD enzyme.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical role for isoprenoids in apicoplast biogenesis by malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiapicoplast and Gametocytocidal Screening To Identify the Mechanisms of Action of Compounds within the Malaria Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: Improving the Metabolic Stability of MMV008138 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of MMV008138 analogs.
FAQs and Troubleshooting Guides
Q1: My this compound analog shows poor in vitro metabolic stability. What are the likely metabolic hotspots?
A1: Based on the metabolism of related tetrahydro-β-carboline compounds, the most probable sites of metabolic liability are:
-
A-Ring (Benzo Ring): This ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions.
-
Nitrogen Atoms: The nitrogen atoms within the tetrahydro-β-carboline core can also be sites of oxidation.
-
D-Ring Substituents: The substituents on the D-ring can be targets for various metabolic transformations, depending on their chemical nature.
Troubleshooting:
-
Metabolite Identification Studies: To pinpoint the exact metabolic soft spots of your analog, it is crucial to perform metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Blocking Metabolism: Once a metabolic hotspot is identified, you can strategically modify the analog's structure to block or reduce metabolism at that site. Common strategies include the introduction of fluorine or deuterium (B1214612) atoms at the site of hydroxylation.
Q2: How can I improve the metabolic stability of my this compound analog through structural modifications?
A2: Improving metabolic stability often involves a strategy of bioisosteric replacement, where a metabolically liable functional group is replaced with a different group that is more stable but retains the desired biological activity.[1]
Troubleshooting Strategies:
-
A-Ring Modification: Consider introducing electron-withdrawing groups to the A-ring to decrease its susceptibility to oxidative metabolism.
-
D-Ring Modification: Explore different substituents on the D-ring. For instance, replacing a metabolically labile group with a more stable isostere can significantly improve stability.
-
Scaffold Hopping: In some cases, more drastic changes, such as replacing the entire tetrahydro-β-carboline scaffold with a different, more stable core that maintains the key pharmacophoric features, may be necessary.
Q3: I am observing high inter-species variability in the metabolic stability of my analog. What could be the reason?
A3: Significant differences in metabolic stability between species (e.g., human, rat, mouse) are common and are primarily due to variations in the expression and activity of drug-metabolizing enzymes, particularly CYP isoforms.
Troubleshooting:
-
Cross-Species Metabolite Profiling: Conduct metabolic stability assays using liver microsomes from different species to understand the metabolic pathways in each.
-
Enzyme Phenotyping: Identify the specific CYP enzymes responsible for the metabolism of your analog in each species. This can help in selecting the most appropriate animal model for in vivo studies that will be more predictive of human metabolism.
Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for a series of this compound analogs, focusing on their inhibitory activity against Plasmodium falciparum (Dd2 strain) and the target enzyme, PfIspD. While this data does not directly measure metabolic stability, it is crucial for guiding analog design to ensure that modifications aimed at improving stability do not compromise antimalarial potency.
| Compound | D-Ring Substituents | P. falciparum Growth Inhibition IC50 (nM) | PfIspD Enzyme Inhibition IC50 (nM) |
| 1a (this compound) | 2',4'-di-Cl | 250 ± 70 | 44 ± 15 |
| 1h | 2'-F, 4'-Cl | 320 ± 90 | 110 ± 20 |
| 1i | 2'-Cl, 4'-F | 230 ± 50 | 82 ± 13 |
| 1j | 2'-Br, 4'-Cl | 220 ± 40 | 67 ± 12 |
| 1k | 2'-Cl, 4'-Br | 250 ± 60 | 59 ± 11 |
| 1l | 2',4'-di-Br | 360 ± 80 | 120 ± 20 |
| 7a | 2',4'-di-Cl (Methylamide) | 210 ± 50 | 57 ± 10 |
Data extracted from "Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs".
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of this compound analogs using liver microsomes.
Materials:
-
Test compounds (this compound analogs)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for reaction termination
-
Internal standard (for LC-MS analysis)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomal suspension.
-
Add the test compound to the microsomal suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN or MeOH containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures at high speed (e.g., >3000 x g) for 10-15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).
-
Visualizations
Caption: Proposed metabolic pathways for tetrahydro-β-carboline compounds.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Decision-making workflow for improving metabolic stability.
References
challenges in the chemical synthesis of MMV008138 stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of MMV008138 and its stereoisomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound stereoisomers.
Issue 1: Low yield in the Pictet-Spengler reaction for the formation of the tetrahydro-β-carboline core.
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure starting materials (tryptophan methyl ester and 2,4-dichlorobenzaldehyde) are pure and dry. - Use activated 4 Å molecular sieves to remove any traces of water from the reaction mixture.[1] - Extend the reaction time, monitoring progress by TLC. |
| Side product formation | - Control the reaction temperature. While the reaction is typically run at room temperature, significant warming could lead to side products. - Ensure the slow addition of trifluoroacetic acid (TFA) if used as a catalyst. |
| Degradation of starting material or product | - Use freshly distilled solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Issue 2: Poor separation of diastereomers (cis and trans) by column chromatography.
| Potential Cause | Recommended Solution |
| Inappropriate solvent system | - A common eluent system is a mixture of dichloromethane, ethyl acetate, and hexanes.[2] Experiment with different ratios to optimize separation. - Utilize a gradient elution, starting with a less polar mixture and gradually increasing the polarity. |
| Column overloading | - Reduce the amount of crude product loaded onto the column relative to the amount of silica (B1680970) gel. |
| Poor column packing | - Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred. |
Issue 3: Incomplete hydrolysis of the methyl ester to the carboxylic acid.
| Potential Cause | Recommended Solution |
| Deactivated Amberlyst resin | - Use fresh or properly regenerated Amberlyst hydroxide (B78521) resin.[1] |
| Insufficient reaction time | - The hydrolysis can be slow; allow for sufficient reaction time and monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Poor solubility of the ester | - The recommended solvent system is a mixture of THF, MeOH, and H₂O to ensure the solubility of the ester.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the key reaction in the synthesis of this compound stereoisomers?
A1: The core scaffold of this compound is synthesized via a Pictet-Spengler reaction between the appropriate tryptophan methyl ester stereoisomer (e.g., (S)-Trp-OMe or (R)-Trp-OMe) and 2,4-dichlorobenzaldehyde.[1] This reaction forms the tetrahydro-β-carboline ring system.
Q2: How are the four different stereoisomers of this compound synthesized?
A2: The four stereoisomers are synthesized by starting with either (S)-tryptophan methyl ester or (R)-tryptophan methyl ester. Each of these starting materials will produce a mixture of two diastereomers (cis and trans) in the Pictet-Spengler reaction. These diastereomers can then be separated by column chromatography. Finally, hydrolysis of the methyl ester of each separated diastereomer yields the four individual stereoisomers.[1]
Q3: Which stereoisomer of this compound is the most biologically active?
A3: The (1R,3S)-configured stereoisomer, designated as 4a in some publications, is the most potent inhibitor of Plasmodium falciparum growth.[1][2]
Q4: What is a suitable method for the final hydrolysis of the methyl ester?
A4: A catch-and-release protocol using an Amberlyst hydroxide resin is an effective method for the hydrolysis.[1] This method is advantageous as it avoids contamination with inorganic salts, simplifying the purification of the final product. The reaction is typically carried out in a mixture of THF, MeOH, and H₂O, followed by neutralization with acetic acid.[1]
Q5: How can the relative configuration (cis or trans) of the diastereomers be determined?
A5: The relative configuration of the C1 substituent (cis- or trans-) can be determined by ¹³C NMR spectroscopy, using the empirical rule of Cook.[1] X-ray crystallography can also be used to confirm the stereochemistry.
Quantitative Data Summary
The following table summarizes the biological activity of the this compound stereoisomers against P. falciparum.
| Compound | Configuration | P. falciparum Growth Inhibition IC₅₀ (nM) |
| 4a | (1R,3S) | 250 ± 70 |
| 5a | (1S,3S) | > 10,000 |
| ent-4a | (1S,3R) | 1,200 ± 200 |
| ent-5a | (1R,3R) | > 10,000 |
| This compound (commercial) | >95% trans-configured | 280 ± 50 |
Data sourced from[1].
Experimental Protocols
General Procedure for the Synthesis of this compound Stereoisomer Precursors (Methyl Esters):
-
To a solution of the appropriate tryptophan methyl ester (e.g., (S)-Trp-OMe) in CH₂Cl₂ are added 4 Å molecular sieves and 2,4-dichlorobenzaldehyde.
-
The mixture is stirred at room temperature for approximately 20-24 hours.
-
For reactions requiring a catalyst, trifluoroacetic acid (TFA) can be added.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered and concentrated.
-
The resulting crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica gel using a solvent system such as dichloromethane-ethyl acetate-hexanes to separate the diastereomers.[2]
General Procedure for the Hydrolysis of Methyl Esters to this compound Stereoisomers:
-
The purified methyl ester is dissolved in a mixture of THF, MeOH, and H₂O.
-
Amberlyst hydroxide resin is added to the solution.
-
The mixture is stirred until the reaction is complete as monitored by TLC or LC-MS.
-
The resin is filtered off, and the filtrate is neutralized with acetic acid.
-
The solvent is removed under reduced pressure to yield the final carboxylic acid stereoisomer.[1]
Visualizations
Caption: Synthetic workflow for this compound stereoisomers.
Caption: Troubleshooting poor diastereomer separation.
References
- 1. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining MMV008138 Dosage for In Vivo Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the dosage of the antimalarial candidate MMV008138 and its analogs in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antimalarial compound belonging to the tetrahydro-β-carboline class. It functions by inhibiting 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway.[1][2] This pathway is essential for the synthesis of isoprenoids in Plasmodium parasites, which are vital for their survival. The MEP pathway is absent in humans, making IspD an attractive drug target.[1] The active stereoisomer of this compound is (1R,3S)-configured.
Q2: Has this compound itself shown efficacy in animal models?
A2: To date, published studies indicate that the parent compound, this compound, has not demonstrated efficacy in animal models of malaria infection.[1] Even analogs designed for improved metabolic stability have failed to achieve oral efficacy in mouse models, suggesting that issues beyond metabolic instability, such as pharmacokinetics or species-specific target engagement, may be at play.[1][2]
Q3: What are some starting doses for this compound analogs that have shown in vivo efficacy?
A3: While this compound has shown a lack of in vivo efficacy, several of its analogs or compounds with a similar scaffold have been successful. These can be used as a starting point for dose-ranging studies. Doses have typically ranged from 40 to 100 mg/kg for oral administration in mouse models. For example, a β-carboline derivative, compound 9a, exhibited a median effective dose (ED50) of 27.74 mg/kg in monotherapy.[3] Another analog, PRC-1584, was orally efficacious at a daily dose of 40 mg/kg in a P. berghei model.[4][5]
Q4: What is the most common animal model for testing this compound and its analogs?
A4: The most frequently used model for preliminary in vivo antimalarial efficacy studies is the murine model, typically using BALB/c or ICR mice infected with rodent malaria parasites like Plasmodium berghei.[3][4][6] This model is well-established for assessing the suppressive activity of compounds on blood-stage parasites.
Troubleshooting Guide
Problem 1: The compound has poor aqueous solubility, making formulation difficult.
-
Cause: Tetrahydro-β-carboline compounds are often lipophilic and exhibit poor solubility in aqueous solutions, which can lead to inconsistent absorption and low bioavailability when administered orally or intraperitoneally.
-
Solution:
-
Select an appropriate vehicle. For preclinical studies, it is crucial to use a vehicle that can solubilize or uniformly suspend the compound without causing toxicity. Common starting vehicles include:
-
7% Tween 80 / 3% Ethanol: The compound is first dissolved in a 7:3 (v/v) solution of Tween 80 and ethanol, then diluted tenfold with sterile water.
-
Standard Suspending Vehicle (SSV): This consists of 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC), 0.5% (v/v) Benzyl Alcohol, and 0.4% (v/v) Tween 80 in a 0.9% NaCl solution.
-
Dimethyl Sulfoxide (DMSO): Can be used as a co-solvent, but the final concentration should be kept low (ideally under 10%) to avoid vehicle-induced toxicity.
-
-
Conduct a vehicle toxicity study. Before initiating the main efficacy experiment, administer the chosen vehicle alone to a small cohort of mice and monitor for adverse effects for at least 48 hours.
-
Check formulation stability. After preparation, visually inspect the formulation for any precipitation over several hours at both room temperature and 4°C to ensure the compound remains in solution or suspension.
-
Problem 2: The compound shows potent in vitro activity but poor or no efficacy in vivo.
-
Cause: This is a common challenge in drug development and was specifically reported for this compound.[1] The discrepancy can be due to several factors:
-
Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated, preventing it from reaching and maintaining therapeutic concentrations at the site of action.
-
Low Bioavailability: Even with an appropriate vehicle, the compound may not efficiently cross the gut wall into the bloodstream.
-
Species-Specific Target Differences: The binding affinity of the compound to P. berghei IspD may be significantly lower than to P. falciparum IspD. It has been noted that P. vivax IspD is less sensitive to this compound than its P. falciparum counterpart, and a similar difference may exist for P. berghei.[1]
-
-
Solution:
-
Conduct a preliminary pharmacokinetic study. Before a full efficacy study, administer a single dose (e.g., 40 mg/kg p.o. and 10 mg/kg i.v.) to a small group of uninfected mice and measure plasma concentrations over time (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). This will determine key parameters like Cmax, half-life (t1/2), and oral bioavailability.
-
Evaluate analogs with potentially improved properties. Research has focused on modifying the this compound scaffold to enhance metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] Testing such analogs may yield better in vivo outcomes.
-
Consider a humanized mouse model. If species differences in the target enzyme are suspected, using a mouse model engrafted with human red blood cells and infected with P. falciparum can provide a more clinically relevant assessment.
-
Problem 3: Unexpected toxicity or animal mortality is observed during the study.
-
Cause: The administered dose may exceed the Maximum Tolerated Dose (MTD). This can be due to on-target toxicity (if the compound has off-target effects in the host) or formulation-related issues.
-
Solution:
-
Stop dosing immediately. Halt administration to the affected cohort to prevent further losses.
-
Perform a dose-ranging toxicity study. In naive, uninfected mice, administer a range of doses (e.g., starting from your intended therapeutic dose and increasing) and monitor for clinical signs of toxicity (weight loss, ruffled fur, lethargy, etc.) over several days.
-
Re-evaluate the formulation. Ensure the vehicle is not contributing to the toxicity and that the compound is properly solubilized or suspended, as hotspots of undissolved compound can lead to acute toxicity.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound analogs from published studies. Data for the parent compound this compound is limited due to its lack of in vivo efficacy.
Table 1: In Vivo Efficacy of this compound Analogs in Murine Models
| Compound ID | Animal Model | Parasite | Dose (p.o.) | Dosing Schedule | Efficacy Endpoint | Result | Reference |
| 9a | Mice | P. berghei | 27.74 mg/kg | Daily for 4 days | ED50 | 27.74 mg/kg | [3] |
| 9a | Mice | P. berghei | 100 mg/kg | Daily for 4 days | % Chemosuppression | 91.19% | [3] |
| PRC-1584 | Mice | P. berghei | 40 mg/kg | Daily for 3 days | Parasite Clearance | Orally efficacious | [4][5] |
| 20c | Mice | P. berghei | 40 mg/kg | N/A | Efficacy | No oral efficacy | [1] |
| 19 | Mice | P. berghei | 50 mg/kg | Daily for 3 days | % Parasitemia Reduction | 96% | [6] |
Table 2: Pharmacokinetic Parameters of this compound Analogs
| Compound ID | Species | Dose | Route | Bioavailability (%) | t1/2 (hours) | Reference |
| 20c | Mouse | 40 mg/kg | p.o. | Not reported | Not reported | [1] |
| 20c | Mouse | 10 mg/kg | i.v. | N/A | Not reported | [1] |
| PRC-1584 | Rat | Not specified | p.o. | 40% | 8 | [4] |
Experimental Protocols
Protocol: 4-Day Suppressive Test (Peters' Test) for In Vivo Antimalarial Efficacy
This is a standard method to evaluate the activity of a test compound on established blood-stage malaria infection in mice.
-
Animal and Parasite Strain:
-
Use Swiss albino or BALB/c mice (18-22g).
-
Use a chloroquine-sensitive strain of Plasmodium berghei (e.g., NK65).
-
-
Infection:
-
Inoculate mice intraperitoneally (i.p.) with 1x10^5 infected red blood cells (iRBCs) in a 0.2 mL volume. This is designated as Day 0.
-
-
Grouping and Dosing:
-
Randomize the infected mice into experimental groups (typically n=5 per group).
-
Group 1: Negative Control (Vehicle only).
-
Group 2: Positive Control (e.g., Chloroquine at 10 mg/kg/day).
-
Groups 3-X: Test Groups (e.g., this compound analog at various doses like 10, 30, and 100 mg/kg/day).
-
Begin treatment 2-4 hours post-infection on Day 0 and continue daily for four consecutive days (Day 0 to Day 3). The most common route for these compounds is oral gavage (p.o.).
-
-
Monitoring Parasitemia:
-
On Day 4, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.
-
Fix the smears with methanol (B129727) and stain with 10% Giemsa solution.
-
Examine the slides under a microscope with an oil immersion lens (100x).
-
Calculate the percentage of parasitized red blood cells (% parasitemia) by counting at least 500 total red blood cells.
-
-
Data Analysis:
-
Calculate the average percent parasitemia for each group.
-
Determine the percent suppression of parasitemia using the formula: % Suppression = [ (A - B) / A ] * 100 Where:
-
A = Mean parasitemia in the negative control group.
-
B = Mean parasitemia in the treated group.
-
-
(Optional) Monitor the mice daily for up to 30 days to determine the Mean Survival Time (MST) for each group.
-
Visualizations
Diagram 1: MEP Pathway and Target of this compound
Caption: this compound inhibits the IspD enzyme in the parasitic MEP pathway.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the 4-Day Suppressive Test in a mouse malaria model.
References
- 1. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new beta-carboline antimalarials yields a promising lead | BioWorld [bioworld.com]
- 5. β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of MMV008138 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of MMV008138 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent inhibitor of the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of Plasmodium falciparum.[1] This pathway is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for the parasite's survival.[1][2] The MEP pathway is absent in humans, making IspD an attractive antimalarial drug target.[1][3]
Q2: Are there any known off-target effects of this compound?
This compound is known to be highly selective for P. falciparum IspD.[1] Studies have shown that it does not inhibit the human IspD ortholog.[1][2][4][5] Off-target effects in P. falciparum have been observed, but they occur at concentrations significantly higher than those required for on-target inhibition of the MEP pathway. Specifically, off-target growth inhibition is seen at concentrations roughly 40-fold higher than the on-target IC50 value.[3]
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
A key method to differentiate on-target from off-target effects of this compound is to perform a rescue experiment with isopentenyl pyrophosphate (IPP).[1][3] Since this compound's on-target activity is the inhibition of the MEP pathway, supplementing the culture medium with the downstream product, IPP, should reverse the growth inhibitory effects caused by on-target inhibition.[1][3] If the observed phenotype persists in the presence of IPP, it is likely due to an off-target effect.
Q4: What experimental approaches can be used to identify unknown off-target proteins of this compound?
Several unbiased, proteome-wide methods can be employed to identify potential off-target proteins:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. A drug binding to a protein can alter its melting curve, which can be detected by mass spectrometry or Western blot.[6][7][8][9]
-
Proteome-wide Mass Spectrometry Approaches: Techniques like activity-based protein profiling (ABPP) and other chemical proteomics methods can identify direct protein targets of a small molecule in a complex biological sample.[10]
-
Kinome Profiling: If off-target effects are suspected to involve kinases, screening the compound against a large panel of kinases (kinome scanning) can identify unintended kinase targets.[11][12][13][14][15]
Troubleshooting Guides
Issue 1: I am observing higher than expected cytotoxicity at the effective concentration of this compound.
-
Question: Could this be an off-target effect?
-
Answer: It is possible. While this compound is highly selective, high concentrations may lead to off-target cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully determine the IC50 for parasite growth inhibition and the concentration at which you observe significant cytotoxicity.
-
Conduct an IPP Rescue Experiment: Treat the parasites with the cytotoxic concentration of this compound in the presence and absence of 200 µM IPP. If IPP supplementation rescues the cells from cytotoxicity, the effect is likely on-target. If cytotoxicity persists, it is indicative of an off-target effect.[3]
-
Use a Structurally Unrelated IspD Inhibitor: If available, test another IspD inhibitor with a different chemical scaffold. If it produces the same phenotype at its on-target concentration, the effect is more likely to be on-target.
-
Issue 2: My experimental results with this compound are inconsistent or not reproducible.
-
Question: What could be causing this variability?
-
Answer: Inconsistent results can stem from several factors, including compound stability, solubility, and experimental setup.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage can lead to degradation.
-
Check Solubility: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your assay is low (e.g., <0.5%) and consistent across all wells to avoid solvent-induced artifacts. Visually inspect for any precipitation of the compound in your working solutions.
-
Standardize Assay Conditions: Ensure consistent cell densities, incubation times, and reagent concentrations across all experiments.
-
Quantitative Data
Table 1: On-Target vs. Off-Target Activity of this compound and its Active Stereoisomer (4a) [3]
| Compound | On-Target IC50 (nM) [P. falciparum Dd2 strain] | Off-Target IC50 (nM) [with 200 µM IPP] | Selectivity Window (Off-target/On-target) |
| This compound | 210 ± 90 | ~10,000 | ~48-fold |
| 4a (1R,3S) | 250 ± 70 | ~10,000 | ~40-fold |
Table 2: In Vitro Activity of this compound and Analogs against P. falciparum and Recombinant PfIspD [1]
| Compound | P. falciparum (Dd2) Growth Inhibition IC50 (nM) | Recombinant PfIspD Inhibition IC50 (nM) |
| This compound (1a) | 350 ± 20 | 44 ± 15 |
| Analog 1j | 340 ± 10 | 45 ± 12 |
| Analog 1k | 370 ± 50 | 43 ± 10 |
| Analog 1m | 1100 ± 200 | 180 ± 20 |
| Analog 1n | 1200 ± 200 | 250 ± 80 |
| Analog 1o | 1300 ± 200 | 300 ± 100 |
| Fosmidomycin | 1000 ± 100 | >10,000 |
Experimental Protocols
Protocol 1: Biochemical Rescue Experiment for On-Target Validation
This protocol is designed to confirm that the growth inhibition observed with this compound is due to its effect on the MEP pathway.
Materials:
-
P. falciparum culture
-
This compound stock solution (in DMSO)
-
Isopentenyl pyrophosphate (IPP) stock solution
-
Complete culture medium
-
96-well plates
-
Incubator (37°C, 5% CO2, 5% O2)
-
SYBR Green I or other DNA staining dye
-
Plate reader
Procedure:
-
Prepare Parasite Culture: Synchronize P. falciparum culture to the ring stage.
-
Set up Assay Plate:
-
Add 100 µL of complete culture medium to each well of a 96-well plate.
-
Create a serial dilution of this compound in two sets of rows. One set will be for the treatment alone, and the other for the treatment plus IPP.
-
To the "rescue" set of rows, add IPP to a final concentration of 200 µM.
-
Add an equal volume of DMSO to the control wells.
-
-
Add Parasites: Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Quantify Parasite Growth:
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 values for this compound in the presence and absence of IPP. A significant shift in the IC50 to a higher concentration in the presence of IPP confirms on-target activity.[3]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol provides a general workflow for identifying protein targets of this compound based on ligand-induced thermal stabilization.
Materials:
-
P. falciparum saponin-lysed parasite pellets
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Treatment:
-
Resuspend parasite pellets in PBS with protease inhibitors.
-
Treat the cell lysate with this compound at the desired concentration (e.g., 10x IC50) or with DMSO as a vehicle control.
-
Incubate at room temperature for 30 minutes.
-
-
Heat Challenge:
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of a specific protein of interest at each temperature using Western blotting or identify a broad range of stabilized proteins using mass spectrometry.
-
-
Data Analysis:
-
For Western blot analysis, plot the band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
For mass spectrometry, identify proteins that show increased abundance in the soluble fraction at higher temperatures in the presence of this compound.
-
Protocol 3: Proteome-Wide Mass Spectrometry for Off-Target Profiling
This protocol outlines a general workflow for identifying off-targets of this compound using chemical proteomics.
Materials:
-
P. falciparum culture
-
This compound
-
Lysis buffer
-
Affinity chromatography resin (e.g., NHS-activated sepharose)
-
Mass spectrometer
Procedure:
-
Probe Synthesis (if necessary): For some approaches, a modified version of this compound with a linker for immobilization may be required.
-
Cell Lysis: Prepare a protein lysate from P. falciparum culture.
-
Affinity Chromatography:
-
Immobilize this compound onto the affinity resin.
-
Incubate the protein lysate with the this compound-conjugated resin to allow for binding of target and off-target proteins.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the resin.
-
Identify the eluted proteins using mass spectrometry.
-
-
Competitive Binding (for validation): To distinguish specific from non-specific binders, pre-incubate the lysate with an excess of free this compound before adding it to the resin. Proteins that are specifically bound to the immobilized compound will show reduced binding in the presence of the free competitor.
Visualizations
Caption: The Methylerythritol Phosphate (MEP) Pathway, the target of this compound.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chayon.co.kr [chayon.co.kr]
- 14. researchgate.net [researchgate.net]
- 15. vghtc.gov.tw [vghtc.gov.tw]
Technical Support Center: Enhancing the Oral Efficacy of MMV008138 Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the oral efficacy of MMV008138 and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows excellent in vitro potency against P. falciparum, but it has poor or no efficacy in our mouse model of malaria when dosed orally. What are the likely reasons for this discrepancy?
A1: This is a common challenge observed with derivatives of the tetrahydro-β-carboline class, including this compound.[1][2] The discrepancy between potent in vitro activity and poor in vivo oral efficacy often stems from suboptimal pharmacokinetic properties. The primary bottlenecks are typically poor oral bioavailability and rapid metabolism.[1][2] Even with structural modifications that improve metabolic stability in liver microsomes, achieving sufficient plasma exposure upon oral administration can remain a significant hurdle.[1][2]
Q2: What is the mechanism of action for this compound and its analogs?
A2: this compound targets IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), a crucial enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in Plasmodium falciparum.[3][4][5][6] This pathway is essential for parasite survival but is absent in humans, making IspD a promising drug target.[4] Inhibition of IspD disrupts the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for various cellular processes in the parasite.[3][4]
Q3: Are there any known structural features of this compound derivatives that are critical for their antimalarial activity?
A3: Yes, structure-activity relationship (SAR) studies have highlighted several key features. The stereochemistry of the tetrahydro-β-carboline scaffold is crucial for activity.[3] Additionally, substitutions on the different rings of the core structure can significantly impact potency and metabolic stability.[1][2] For instance, modifications to the benzo-ring have been explored to enhance metabolic stability, with some success in reducing the rate of metabolism in liver microsomes.[1][2]
Q4: What are the main strategies I can employ to improve the oral bioavailability of my lead compound?
A4: There are two primary avenues to explore:
-
Formulation Strategies: These approaches aim to improve the dissolution and absorption of the existing compound. Techniques include particle size reduction (micronization/nanonization), the use of amorphous solid dispersions, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).
-
Medicinal Chemistry Approaches: These strategies involve chemical modification of the lead compound to improve its physicochemical and pharmacokinetic properties. This includes the design of prodrugs to enhance solubility and/or permeability, and structural modifications to block sites of rapid metabolism.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| Low oral bioavailability despite good in vitro microsomal stability. | Poor aqueous solubility limiting dissolution in the gastrointestinal tract. | 1. Characterize Solubility: Determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., FaSSIF, FeSSIF).2. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.3. Formulation Approaches: Explore amorphous solid dispersions or lipid-based formulations to enhance solubility. |
| Low intestinal permeability. | 1. Assess Permeability: Use in vitro models like Caco-2 or PAMPA assays to determine the permeability of your compound.2. Prodrug Strategy: Design and synthesize a prodrug to transiently increase lipophilicity and improve passive diffusion. | |
| High inter-individual variability in plasma concentrations after oral dosing. | Food effects, poor formulation robustness. | 1. Standardize Dosing Conditions: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.2. Optimize Formulation: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce variability. |
| Compound is metabolically unstable in vivo despite good in vitro microsomal stability. | Metabolism by non-CYP enzymes or extrahepatic metabolism. | 1. Metabolite Identification: Conduct in vivo metabolite profiling to identify the major metabolic pathways.2. Structural Modification: Modify the chemical structure at the sites of metabolism to improve stability. |
Quantitative Data Summary
The following table summarizes available pharmacokinetic data for this compound and a fluorinated analog (20c) in mice. This data highlights the challenges in achieving high oral bioavailability with this class of compounds.
| Compound | Dose (mg/kg) | Route | tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| This compound (1) | 40 | Oral | 0.25 | 8.5 | Not explicitly stated, but efficacy remains elusive | [1] |
| 10 | IV | - | 8.5 | - | [1] | |
| 7-fluoro analog (20c) | 40 | Oral | 0.5 | 5.2 | Not explicitly stated, but no significant difference from parent compound | [1] |
| 10 | IV | - | 5.2 | - | [1] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To enhance the dissolution rate and apparent solubility of a poorly water-soluble this compound derivative by creating an amorphous solid dispersion.
Materials:
-
This compound derivative
-
Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve the this compound derivative and the polymer carrier in the volatile organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5 (w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Gently scrape the dried film to obtain the amorphous solid dispersion as a powder.
-
Characterize the ASD for its amorphous nature using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Evaluate the dissolution rate of the ASD in a relevant buffer (e.g., pH 6.8 phosphate buffer) and compare it to the crystalline drug.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a this compound derivative in a lipid-based system to improve its solubilization and oral absorption.
Materials:
-
This compound derivative
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of the this compound derivative in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. A common starting point for the ratio of oil:surfactant:co-surfactant is 40:40:20 (w/w).
-
Heat the mixture in a water bath at 40-50°C to facilitate mixing.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
Add the this compound derivative to the mixture and vortex until it is completely dissolved.
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water) with gentle stirring.
-
Visually observe the formation of a nano- or microemulsion. Characterize the droplet size and polydispersity index using a particle size analyzer.
-
The formulation can then be used for in vitro dissolution testing and in vivo pharmacokinetic studies.
Visualizations
Signaling Pathway
Caption: The MEP pathway in P. falciparum and the inhibitory action of this compound derivatives on the IspD enzyme.
Experimental Workflow
Caption: A workflow for troubleshooting and enhancing the oral efficacy of this compound derivatives.
References
- 1. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00439J [pubs.rsc.org]
- 2. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the IspD Target of MMV008138 in Plasmodium falciparum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and validation of novel antimalarial drug targets. The methylerythritol phosphate (B84403) (MEP) pathway, essential for isoprenoid biosynthesis in the parasite but absent in humans, presents a rich source of such targets. Within this pathway, the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) has been identified as the molecular target of the potent antimalarial compound MMV008138. This guide provides a comprehensive comparison of this compound with other IspD inhibitors, supported by experimental data and detailed protocols to aid in the validation and further development of IspD-targeting antimalarials.
Executive Summary
This compound is a species-selective inhibitor of P. falciparum IspD (PfIspD), demonstrating potent activity against the parasite's intraerythrocytic stages. This guide will delve into the experimental evidence supporting IspD as the primary target of this compound, including structure-activity relationship (SAR) studies of this compound analogs and comparisons with other classes of PfIspD inhibitors, namely benzoisothiazolones and urea-based compounds. Detailed protocols for key validation assays are provided to facilitate reproducible research in this area.
The MEP Pathway: A Validated Target
The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for all isoprenoids. Isoprenoids are crucial for various essential cellular processes in P. falciparum, including protein prenylation, quinone biosynthesis, and dolichol synthesis. The absence of this pathway in humans makes it an attractive target for selective antimalarial therapy.
Comparative Inhibitor Performance
The validation of IspD as the target of this compound is strengthened by comparing its activity with other known IspD inhibitors. The following tables summarize the in vitro potencies of this compound and its analogs, as well as representative benzoisothiazolones and urea-based compounds, against both the isolated PfIspD enzyme and cultured P. falciparum parasites.
Table 1: this compound and Analogs - Potency against PfIspD and P. falciparum
| Compound | Configuration | PfIspD IC50 (nM) | P. falciparum (Dd2) Growth Inhibition IC50 (nM) |
| This compound | (1R,3S) | 44 ± 15[1] | 250 ± 50[1] |
| Analog 1b | - | >10,000 | >10,000 |
| Analog 1c | - | - | 5,000 - 10,000 |
| Analog 1e | - | 130 ± 20 | 450 ± 50 |
| ent-MMV008138 | (1S,3R) | >10,000 | >20,000 |
Data sourced from Ghavami et al., ACS Infect. Dis. 2018, 4, 4, 549–559. A strong correlation between enzymatic inhibition and parasite growth inhibition is observed, supporting IspD as the target.
Table 2: Benzoisothiazolone Analogs - Potency against PfIspD and P. falciparum
| Compound | PfIspD IC50 (nM) | P. vivax IspD IC50 (nM) | P. falciparum (3D7) Growth Inhibition EC50 (nM) |
| Compound 8 | 73 ± 20[2] | 45 ± 20[2] | 1100 ± 160[2] |
| Compound 9 | 57 ± 13[2] | - | 420 ± 6[2] |
Data sourced from Price et al., Sci. Rep. 2016, 6, 36777. These compounds demonstrate potent, dual-species inhibition of Plasmodium IspD.
Table 3: Urea-Based Inhibitors - Potency against PfIspD and P. falciparum
| Compound | PfIspD IC50 (nM) | P. falciparum (NF54) Growth Inhibition IC50 (µM) |
| Compound 8 | 41 ± 7[3] | 15 ± 1[3] |
| Compound 10 | 41 ± 7[3] | 10 ± 1[4] |
| Compound 24 | 180 ± 20[3] | >20 |
| Compound 31 | 395 ± 3.5[3] | 2.7 ± 0.2 |
Data sourced from Willocx et al., J. Med. Chem. 2024. This class of inhibitors shows potent enzymatic inhibition, with ongoing optimization to improve cellular activity.
Experimental Protocols
Reproducible experimental data is the cornerstone of target validation. Below are detailed protocols for the key assays used to characterize IspD inhibitors.
Protocol 1: Recombinant PfIspD Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfIspD. The production of pyrophosphate (PPi) from the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) is quantified.
Materials:
-
Recombinant PfIspD enzyme
-
MEP substrate
-
CTP substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1.6 mM MgCl2
-
Test compounds dissolved in DMSO
-
Pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Prepare a reaction mixture containing assay buffer, MEP (e.g., 60 µM), and CTP (e.g., 60 µM).
-
Add 24 µL of the reaction mixture to each well containing the test compound.
-
Initiate the reaction by adding 25 µL of recombinant PfIspD (e.g., 60 nM final concentration) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of PPi produced according to the manufacturer's protocol for the pyrophosphate detection kit.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: P. falciparum Whole-Cell Growth Inhibition Assay (SYBR Green I-based)
This assay determines the efficacy of compounds in inhibiting the growth of asexual blood-stage P. falciparum in vitro by quantifying parasite DNA.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., Dd2 or NF54 strain)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Lysis buffer with SYBR Green I: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete medium.
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Prepare a parasite culture suspension with 0.5% parasitemia and 2% hematocrit.
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the percent growth inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Selectivity and Off-Target Profile of this compound
A critical aspect of target validation is demonstrating the selectivity of the inhibitor for its intended target. This compound has been shown to be highly selective for Plasmodium IspD.
-
Species Selectivity: this compound does not inhibit the human ortholog of IspD, nor does it inhibit IspD from E. coli or M. tuberculosis.[1] This is a significant advantage, as it reduces the potential for off-target effects in the human host and minimizes disruption of the gut microbiome.
-
Chemical Rescue: The growth inhibitory effect of this compound on P. falciparum can be rescued by the addition of isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway.[1] This provides strong evidence that the compound's primary mechanism of action is through the inhibition of this pathway.
-
Resistance Studies: P. falciparum parasites resistant to this compound have been shown to harbor mutations in the ispd gene, further confirming that IspD is the direct target.[4]
While comprehensive off-target screening against a broad panel of human kinases and other enzymes would provide the most definitive evidence of selectivity, the existing data strongly supports IspD as the sole intracellular target of this compound in P. falciparum.
Conclusion
The collective evidence from enzymatic assays, whole-cell growth inhibition, structure-activity relationship studies, and selectivity profiling provides a robust validation of IspD as the primary target of this compound in P. falciparum. The comparative data presented here for this compound and other IspD inhibitor classes, along with the detailed experimental protocols, offer a valuable resource for researchers working to develop novel antimalarials targeting this essential parasite enzyme. The high degree of selectivity of IspD inhibitors like this compound underscores the potential of the MEP pathway as a source of safe and effective drugs to combat malaria.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522 [vtechworks.lib.vt.edu]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
Genetic Validation of MMV008138's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MMV008138 is a potent antimalarial compound that targets the MEP pathway, which is essential for the survival of Plasmodium falciparum but absent in humans, making it an attractive drug target.[1][2] Genetic and biochemical evidence strongly supports that this compound specifically inhibits P. falciparum IspD (PfIspD). Attempts to disrupt the PfIspD gene have been unsuccessful, demonstrating its essentiality for parasite viability.[3][4] Furthermore, parasites resistant to this compound harbor mutations in the PfIspD gene, providing direct genetic proof of the drug's target.[5] This guide will delve into the experimental evidence validating this compound's mode of action and compare its performance with other antimalarials that have different mechanisms.
Comparison of this compound with Alternative Antimalarials
The following table summarizes the key characteristics of this compound and compares it with other antimalarial drugs that target different pathways.
| Feature | This compound | Fosmidomycin | Artemisinin (B1665778) | Chloroquine (B1663885) | Atovaquone |
| Target Pathway | Methylerythritol Phosphate (B84403) (MEP) Pathway | Methylerythritol Phosphate (MEP) Pathway | Heme detoxification/General oxidative stress | Heme detoxification | Mitochondrial electron transport |
| Molecular Target | IspD | DXR (IspC) | Multiple targets proposed | Heme polymerase | Cytochrome bc1 complex |
| Genetic Validation of Target | Essential gene (refractory to disruption), resistance mutations in PfIspD.[3][5] | Essential gene (refractory to disruption).[4] | Resistance associated with mutations in Kelch13 protein.[3] | Resistance due to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[6] | Resistance arises from mutations in the cytochrome b gene.[7] |
| Species Selectivity | Selective for parasite IspD over human counterpart.[1][7] | Broad-spectrum, can affect gut microbiome.[1] | Broadly active against Plasmodium species. | Resistance is widespread in P. falciparum. | Active against multiple protozoa. |
| Stage Specificity | Active against asexual blood stages.[8] | Active against asexual blood stages. | Rapid clearance of all asexual blood stages.[4] | Active against asexual blood stages. | Active against liver and blood stages.[9] |
Experimental Data Supporting this compound's Mode of Action
Biochemical Validation
The inhibitory activity of this compound and its analogs has been quantified against both the P. falciparum parasite and the purified PfIspD enzyme. The data shows a strong correlation between the anti-parasitic potency and the enzymatic inhibition, supporting PfIspD as the primary target.
| Compound | P. falciparum (Dd2 strain) IC50 (nM) | Recombinant PfIspD IC50 (nM) | Reference |
| (1R,3S)-MMV008138 | 250 ± 70 | 44 ± 15 | [1] |
| (1S,3R)-ent-MMV008138 | >10,000 | >10,000 | [1] |
| Fosmidomycin | 370 ± 50 | ~4% inhibition at 10 µM | [1] |
Genetic Validation: Gene Essentiality
Attempts to disrupt the PfIspD gene in P. falciparum using a single-crossover homologous recombination strategy were unsuccessful.[4] Parasites transfected with a plasmid designed to disrupt the PfIspD locus could only be maintained episomally, and no integration into the genomic locus was observed even after prolonged culture.[10] This indicates that a functional copy of the PfIspD gene is essential for the survival of the parasite in the asexual blood stage.
Experimental Protocols
PfIspD Gene Disruption by Single Crossover Homologous Recombination
Objective: To determine if the PfIspD gene is essential for the viability of P. falciparum in the asexual blood stage.
Methodology (Summarized from descriptions in Imlay et al., 2015):
-
Vector Construction: A plasmid vector is constructed containing a ~1 kb internal fragment of the PfIspD gene. This fragment is designed to integrate into the endogenous PfIspD locus via single-crossover homologous recombination. The plasmid also contains a selectable marker, such as the human dihydrofolate reductase (hDHFR) gene, which confers resistance to the drug WR99210.
-
Parasite Transfection: The constructed plasmid is introduced into asynchronous wild-type P. falciparum parasites (e.g., 3D7 strain) by electroporation of infected red blood cells.
-
Drug Selection: Transfected parasites are cultured in the presence of the selection drug (e.g., WR99210) to select for parasites that have taken up the plasmid.
-
Integration Analysis: Genomic DNA is periodically extracted from the parasite population. Southern blot analysis and Polymerase Chain Reaction (PCR) are used to screen for integration of the plasmid into the PfIspD locus.
-
Phenotypic Analysis: The growth and viability of the transfected parasite population are monitored over an extended period. The inability to recover parasites with a disrupted PfIspD locus, despite the presence of episomal plasmids, indicates that the gene is essential.
Visualizing the Mode of Action and Experimental Logic
Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway
Caption: The MEP pathway in P. falciparum and the points of inhibition by this compound and Fosmidomycin.
Experimental Workflow: Genetic Validation of PfIspD Essentiality
Caption: Workflow for the attempted genetic disruption of PfIspD, demonstrating its essentiality.
Conclusion
The collective evidence from biochemical assays and genetic validation studies robustly confirms that this compound exerts its antimalarial activity by inhibiting PfIspD, an essential enzyme in the MEP pathway. The inability to generate parasites with a disrupted PfIspD gene underscores the critical role of this enzyme for parasite survival. The specificity of this compound for the parasite enzyme over its human counterpart, combined with its distinct mechanism of action compared to frontline antimalarials like artemisinin and historical drugs like chloroquine, highlights its potential as a valuable tool in the fight against drug-resistant malaria. Further development of IspD inhibitors, guided by the understanding of this compound's mode of action, represents a promising strategy for novel antimalarial drug discovery.
References
- 1. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives [mdpi.com]
- 4. malariaworld.org [malariaworld.org]
- 5. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 6. Chloroquine - Wikipedia [en.wikipedia.org]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimalarial Efficacy of MMV008138 and Fosmidomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two promising antimalarial compounds, MMV008138 and fosmidomycin (B1218577). Both agents target the essential non-mevalonate pathway of isoprenoid biosynthesis in Plasmodium falciparum, a pathway absent in humans, making them attractive candidates for drug development. This document summarizes key quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows through diagrams to facilitate a comprehensive understanding of their respective profiles.
Mechanism of Action: Targeting the MEP Pathway at Different Steps
Both this compound and fosmidomycin derive their antimalarial activity from the inhibition of the methylerythritol 4-phosphate (MEP) pathway, which is critical for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for essential isoprenoids in the parasite. However, they act on different enzymes within this pathway.
Fosmidomycin is a well-established inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC. This enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to MEP. By blocking this step, fosmidomycin starves the parasite of the necessary precursors for isoprenoid synthesis.[1][2]
This compound , a compound from the Malaria Box, targets a subsequent enzyme in the pathway: 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[3] This enzyme is responsible for the conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol. Inhibition of IspD by this compound also leads to the depletion of isoprenoid precursors, ultimately causing parasite death.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of both compounds has been evaluated against various strains of P. falciparum. The 50% inhibitory concentration (IC50) is a key metric for potency.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | Dd2 | ~350 | [3] |
| 3D7 | 210 ± 90 | [3] | |
| Fosmidomycin | A2 | ~370 | [3] |
| 3D7 | 810 | [4] | |
| K1 (chloroquine-resistant) | 1100 | [4] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
In Vivo Efficacy: Murine Malaria Models
While extensive in vivo data exists for fosmidomycin, particularly in combination therapies, there is a notable lack of published in vivo efficacy data for this compound in animal models of malaria.
Fosmidomycin has demonstrated activity in murine malaria models, although it often requires combination with other drugs to prevent recrudescence.[1][5] For instance, in a P. vinckei mouse model, a combination of fosmidomycin and clindamycin (B1669177) showed synergistic effects and improved efficacy.[5] Clinical trials in humans have shown that fosmidomycin can rapidly clear parasites but has a high rate of recrudescence when used as a monotherapy.[1]
To date, no published studies have reported the in vivo efficacy of This compound in a malaria-infected animal model. This represents a critical gap in the preclinical development of this compound.
Experimental Protocols
In Vitro Susceptibility Assay (P. falciparum)
A common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds is the [3H]-hypoxanthine incorporation assay.
Methodology:
-
P. falciparum cultures are synchronized to the ring stage.
-
Test compounds (this compound or fosmidomycin) are serially diluted in 96-well microtiter plates.
-
A suspension of parasitized red blood cells is added to each well.
-
Plates are incubated for 48 hours in a controlled atmosphere.
-
[3H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours. During this time, viable parasites incorporate the radiolabel into their nucleic acids.
-
The contents of the wells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.
In Vivo Efficacy Study (Murine Model)
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
References
- 1. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fosmidomycin on metabolic and transcript profiles of the methylerythritol phosphate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Synergy of Fosmidomycin, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MMV008138 and Other MEP Pathway-Targeting Antimalarials from the Malaria Box
For Researchers, Scientists, and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a clinically validated target for antimalarial drug discovery, as it is essential for the survival of Plasmodium falciparum but absent in humans. The Medicines for Malaria Venture (MMV) Malaria Box contains a collection of diverse compounds with antimalarial activity, offering a valuable resource for identifying novel therapeutic leads. This guide provides a comparative analysis of MMV008138, a potent inhibitor of the MEP pathway found in the Malaria Box, and other compounds targeting this pathway.
Overview of this compound and its Target
This compound has been identified as a potent inhibitor of the P. falciparum MEP pathway.[1][2] Specifically, it targets the third enzyme in the pathway, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1] This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate (PPi).[1] Inhibition of IspD disrupts the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the essential building blocks for isoprenoids.
A screening of the 400 compounds in the Malaria Box for inhibitors of the MEP pathway, using a chemical rescue approach with IPP supplementation, revealed that this compound was the only compound to exhibit significant rescue of parasite growth.[2] This suggests that this compound is a highly potent and specific inhibitor of this pathway within the Malaria Box collection.
Comparison with Other MEP Pathway Inhibitors
While this compound stands out within the Malaria Box, another well-characterized inhibitor of the MEP pathway is fosmidomycin. Fosmidomycin, however, is not part of the Malaria Box. It targets a different enzyme in the pathway, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), the second enzyme of the pathway. The table below provides a comparative summary of the in vitro activities of this compound and fosmidomycin.
| Compound | Target Enzyme | PfIspD IC50 (nM) | P. falciparum Dd2 IC50 (nM) | P. falciparum 3D7 IC50 (nM) |
| This compound | IspD | 44[1] | 250[2] | - |
| Fosmidomycin | DXR | >5000[1] | 940[2] | - |
Structure-Activity Relationship of this compound Analogs
Studies on analogs of this compound have provided insights into the structural features crucial for its antimalarial activity. The (1R,3S)-stereoisomer of this compound is the active form.[2] Modifications to the tetrahydro-β-carboline core have been explored, revealing that substitutions on the D-ring and the C3-carboxylic acid group significantly impact potency. This information is valuable for the future design of more potent IspD inhibitors.
Experimental Protocols
P. falciparum Growth Inhibition Assay (SYBR Green I)
This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., Dd2 strain)
-
Human erythrocytes (O+)
-
Complete medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black microplates
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Add parasitized erythrocytes (0.5% parasitemia, 2% hematocrit) to each well.
-
Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration.
Recombinant PfIspD Inhibition Assay (Pyrophosphate Detection)
This biochemical assay measures the direct inhibition of the PfIspD enzyme by monitoring the production of pyrophosphate (PPi).
Materials:
-
Recombinant P. falciparum IspD (PfIspD)
-
Substrates: MEP and CTP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Pyrophosphate detection kit (e.g., a fluorescent or colorimetric assay that couples PPi production to a measurable signal)
-
384-well microplates
Procedure:
-
Add the assay buffer, PfIspD enzyme, and the test compound to the wells of a microplate.
-
Incubate for a pre-determined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrates (MEP and CTP).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction and add the pyrophosphate detection reagents according to the manufacturer's protocol.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value by plotting inhibition against the log of the compound concentration.
Visualizations
Caption: The Plasmodium falciparum MEP pathway and the targets of this compound and Fosmidomycin.
Caption: Experimental workflow for the P. falciparum growth inhibition assay.
Caption: Experimental workflow for the PfIspD enzymatic inhibition assay.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MMV008138 Analogs' Antimalarial Activity: A Guide for Drug Development Professionals
A comprehensive review of the structure-activity relationships and in vitro efficacy of MMV008138 and its derivatives against Plasmodium falciparum, providing key data and experimental context for researchers in antimalarial drug discovery.
This guide presents a comparative analysis of the antimalarial activity of the promising drug candidate this compound and a series of its structural analogs. The primary mechanism of action for this compound class is the inhibition of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of Plasmodium falciparum.[1][2][3] This pathway is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), vital precursors for isoprenoid biosynthesis in the parasite, and is absent in humans, making it an attractive target for novel antimalarials.[1][4]
Data Summary of Antimalarial Activity
The following tables summarize the in vitro antimalarial activity (IC50) of this compound and its key analogs against the multidrug-resistant Dd2 strain of P. falciparum. The data highlights the critical structural motifs required for potent activity and provides a clear basis for structure-activity relationship (SAR) analysis.
Table 1: Antimalarial Activity of this compound Stereoisomers and Analogs with D-Ring Modifications
| Compound | Description | P. falciparum Dd2 IC50 (nM) |
| This compound (1a) | (1R,3S)-configured active stereoisomer | 250 ± 50 |
| ent-1a | Enantiomer of 1a | >10,000 |
| 5a | Diastereomer of 1a | >10,000 |
| ent-5a | Enantiomer of 5a | 3,000 ± 200 |
| 1b | Unsubstituted phenyl D-ring | >10,000 |
| 1c | 2'-chloro substituted D-ring | Weak Inhibition |
| 1e | 2'-chloro-4'-methyl substituted D-ring | Potent (near 1a) |
| 1u | 2',4'-dimethyl substituted D-ring | >10,000 |
Data sourced from Ghavami et al. (2018) and supplementary materials.[1]
Table 2: Antimalarial Activity of this compound Analogs with C-Ring Modifications
| Compound | Description | P. falciparum Dd2 IC50 (nM) |
| 3a | C3-carboxy substituent replaced with CO2Me | Inactive |
| (±)-11a | C3-carboxy substituent replaced with H | Inactive |
| 6a | Amide analog | Weak Inhibition |
| 7a | Methyl amide derivative | Equipotent to 1a |
Data sourced from Ghavami et al. (2018) and supplementary materials.[1]
Structure-Activity Relationship (SAR) Insights
The data reveals several key structural requirements for the antimalarial activity of the this compound scaffold:
-
Stereochemistry is Crucial: The (1R,3S)-configuration of this compound (compound 1a ) is essential for its potent inhibitory activity against P. falciparum.[1][5] The other stereoisomers show significantly reduced or no activity.
-
D-Ring Substitution: Potent growth inhibition requires 2',4'-disubstitution on the D-ring, with at least one electron-withdrawing substituent.[1][5] Unsubstituted or dimethyl-substituted analogs are inactive.
-
C-Ring Carboxy Group: The carboxylic acid at the C3 position of the C-ring is vital for activity.[1] While replacement with a methyl ester or hydrogen abrogates potency, certain amide derivatives, such as the methyl amide, can restore activity to levels comparable with the parent compound.
Experimental Protocols
The antimalarial activity data presented in this guide was primarily generated using the SYBR Green I-based fluorescence assay and the [3H]-hypoxanthine incorporation assay. Below are detailed methodologies for these key experiments.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the amount of parasite DNA.
-
Parasite Culture: P. falciparum (e.g., Dd2 strain) is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine (B114508), and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Plate Preparation: Test compounds are serially diluted in DMSO and dispensed into 96-well black microplates.
-
Parasite Seeding: Asynchronous parasite cultures, predominantly in the ring stage, are diluted to a parasitemia of 0.5-1% with a 2% hematocrit and added to the assay plates.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The lysis buffer typically contains Tris-HCl, EDTA, saponin, and Triton X-100.[6] The plates are then incubated in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to controls (no drug) and IC50 values are calculated using a non-linear regression model.
[3H]-Hypoxanthine Incorporation Assay
This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
-
Parasite Culture: Similar to the SYBR Green I assay, P. falciparum is cultured in vitro.
-
Assay Plate Preparation: Test compounds are serially diluted and added to 96-well microplates.
-
Parasite Seeding: Synchronized ring-stage parasites are diluted to a starting parasitemia of 0.5-1% at a 2% hematocrit and added to the plates.
-
Incubation and Radiolabeling: The plates are incubated for 24 hours. Subsequently, [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.
-
Cell Harvesting: The incubation is stopped by freezing the plates at -20°C. The plates are then thawed, and the contents of each well are harvested onto glass-fiber filters using a cell harvester.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of incorporated [3H]-hypoxanthine is quantified using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are used to determine the percentage of parasite growth inhibition, and IC50 values are calculated.
Visualizations
Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway is the target of this compound and its analogs. The diagram below illustrates the key steps in this pathway, highlighting the role of IspD.
Caption: The MEP pathway in P. falciparum and the inhibitory target of this compound.
Experimental Workflow: In Vitro Antimalarial Assay
The following diagram outlines the general workflow for determining the in vitro antimalarial activity of test compounds.
Caption: General workflow for in vitro antimalarial drug susceptibility testing.
References
- 1. iddo.org [iddo.org]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Antimalarial Resistance: A Comparative Analysis of MMV008138
A deep dive into the cross-resistance profile of the novel IspD inhibitor, MMV008138, reveals a promising lack of cross-resistance with several mainstream antimalarials. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and drug development professionals engaged in the fight against multidrug-resistant malaria.
The emergence and spread of drug-resistant Plasmodium falciparum is a critical threat to global malaria control efforts. The development of new antimalarials with novel mechanisms of action is paramount. This compound, a potent inhibitor of the parasite's methylerythritol phosphate (B84403) (MEP) pathway enzyme, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), represents a promising new class of antimalarials. A key aspect of its preclinical evaluation is its activity against parasite strains resistant to current therapies. This guide summarizes the existing data on the cross-resistance profile of this compound.
Quantitative Comparison of In Vitro Antimalarial Activity
The in vitro activity of this compound has been evaluated against various P. falciparum strains, including the well-characterized multidrug-resistant Dd2 strain. The Dd2 strain is known to be resistant to chloroquine (B1663885) and pyrimethamine, and has reduced susceptibility to mefloquine.
| Antimalarial Agent | Target Pathway/Mechanism | P. falciparum Dd2 Strain IC₅₀ (nM) | Reference Strain (e.g., 3D7) IC₅₀ (nM) | Resistance Index (Dd2/Reference) |
| This compound | MEP Pathway (IspD) | ~210 - 350 [1][2] | Not consistently reported in direct comparison | Likely low |
| Chloroquine | Heme Detoxification | High (Resistant) | Low (Sensitive) | High |
| Pyrimethamine | Folate Synthesis (DHFR) | High (Resistant) | Low (Sensitive) | High |
| Mefloquine | Unknown | Moderate (Reduced Susceptibility) | Low (Sensitive) | Moderate |
| Fosmidomycin | MEP Pathway (DXR/IspC) | Sensitive | Sensitive | Low |
Key Observation: The potent activity of this compound against the multidrug-resistant Dd2 strain strongly indicates a lack of cross-resistance with drugs targeting heme detoxification (chloroquine) and folate synthesis (pyrimethamine).
Furthermore, studies have explicitly shown that this compound retains its efficacy against fosmidomycin-resistant P. falciparum strains.[2] Fosmidomycin also targets the MEP pathway but inhibits a different enzyme, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR, or IspC). This lack of cross-resistance highlights the specificity of this compound for its target, IspD, and suggests that resistance mechanisms affecting DXR do not impact the activity of this compound.
Data on the activity of this compound against well-characterized artemisinin-resistant (e.g., K13 mutant) and piperaquine-resistant strains is limited in publicly available literature. Further studies are required to comprehensively assess the potential for cross-resistance with these critical first-line antimalarials.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental design of cross-resistance studies, the following diagrams are provided.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Species Selectivity of MMV008138 for Parasite IspD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the species selectivity of MMV008138, a potent inhibitor of the parasite enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD). The data presented herein validates this compound as a promising candidate for antimalarial drug development, highlighting its specificity for the parasite enzyme over its human counterpart and other organisms.
Executive Summary
This compound is a species-selective inhibitor of IspD, a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway essential for isoprenoid biosynthesis in many pathogens, including the malaria parasite Plasmodium falciparum.[1][2][3][4] This pathway is absent in humans, making its components attractive drug targets.[2][3] Experimental data demonstrates that this compound potently inhibits P. falciparum IspD with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[3][4] In contrast, it shows no significant activity against the IspD enzymes of Homo sapiens (human), Escherichia coli, Mycobacterium tuberculosis, and Arabidopsis thaliana at concentrations up to 10 μM.[2] While data for a broad range of parasites is limited, this compound has also been shown to be less active against Plasmodium vivax IspD compared to P. falciparum IspD.[5] For some parasites, such as Cryptosporidium parvum, the MEP pathway and therefore IspD are absent, rendering this compound ineffective. This high degree of selectivity underscores the potential of this compound as a specific antimalarial agent with a favorable safety profile.
Comparative Inhibition Data
The following table summarizes the inhibitory activity of this compound and alternative IspD inhibitors against IspD from various species.
| Compound | Target Organism | IspD IC50 / Activity | Reference |
| This compound | Plasmodium falciparum | 44 nM | [3][4][6] |
| Plasmodium vivax | 310 nM | [5] | |
| Homo sapiens (Human) | No inhibition | [1][2][3][4] | |
| Escherichia coli | No inhibition up to 10 μM | [2] | |
| Mycobacterium tuberculosis | No inhibition up to 10 μM | [2] | |
| Arabidopsis thaliana | No inhibition up to 10 μM | [2] | |
| Domiphen Bromide | Plasmodium vivax | 169 nM | [4] |
| Plasmodium falciparum | ~1 µM (in vitro growth) | [4] | |
| Benzoisothiazolones | Plasmodium falciparum | 73 nM | [7] |
| Plasmodium vivax | Nanomolar inhibition | [1][2][7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Recombinant P. falciparum IspD (PfIspD) Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of recombinant PfIspD.
1. Reagents and Materials:
- Recombinant PfIspD enzyme
- Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP)
- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1.6 mM MgCl2
- Test compound (this compound or alternatives) dissolved in DMSO
- Pyrophosphate detection kit (e.g., PhosphoWorks Fluorimetric Pyrophosphate Assay Kit)
- 384-well microplates
- Plate reader capable of fluorescence detection
2. Procedure:
- Prepare a serial dilution of the test compound in DMSO.
- In a 384-well plate, add the test compound to the assay buffer.
- Add the substrates, MEP and CTP, to the wells.
- Initiate the enzymatic reaction by adding the recombinant PfIspD enzyme to each well.
- Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
- Stop the reaction and add the pyrophosphate detection reagent according to the manufacturer's instructions.
- Measure the fluorescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.[3]
Protocol 2: Recombinant Human IspD (hIspD) Inhibition Assay
This assay is designed to assess the off-target effects of compounds on the human ortholog of the target enzyme.
1. Reagents and Materials:
- Recombinant hIspD enzyme
- Substrates: Ribitol-5-phosphate and CTP
- Assay Buffer: Similar to the PfIspD assay buffer
- Test compound dissolved in DMSO
- LC-MS/MS system
2. Procedure:
- Follow a similar procedure as for the PfIspD assay to set up the enzymatic reaction with hIspD and its specific substrates.
- After the incubation period, quench the reaction.
- Analyze the reaction mixture using LC-MS/MS to quantify the formation of the product, CDP-ribitol.
- Compare the amount of product formed in the presence of the test compound to a DMSO control to determine the percent inhibition.[3]
Visualizations
Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway is the target of this compound. Understanding this pathway is essential for comprehending the compound's mechanism of action.
Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the inhibition of IspD by this compound.
Experimental Workflow: Assessing Species Selectivity
The following diagram illustrates the logical workflow for determining the species selectivity of an IspD inhibitor.
Caption: A logical workflow for evaluating the species selectivity of a candidate IspD inhibitor.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. INHIBITION OF TOXOPLASMA GONDII GROWTH BY PYRROLIDINE DITHIOCARBAMATE IS CELL CYCLE SPECIFIC AND LEADS TO POPULATION SYNCHRONIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Benzodioxole-Containing Inhibitor of Toxoplasma gondii Growth Alters the Parasite Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Biological Studies and Target Engagement of the 2âCâMethylâdâErythritol 4âPhosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)âthis compound and Analogs - ACS Infectious Diseases - Figshare [figshare.com]
Decoding Stereoselectivity: The (1R,3S) Configuration is Key to the Antimalarial Activity of MMV008138
A comprehensive analysis of the stereoisomers of the antimalarial compound MMV008138 has definitively identified the (1R,3S)-configured molecule as the biologically active agent against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. This guide provides a comparative analysis of the stereoisomers, supported by experimental data, to elucidate the critical role of stereochemistry in the compound's mechanism of action.
This compound is a promising antimalarial candidate that targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in Plasmodium parasites that is absent in humans, making it an attractive drug target.[1][2][3] Specifically, this compound inhibits the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme.[1][4][5]
Comparative Activity of this compound Stereoisomers
The synthesis and evaluation of all four possible stereoisomers of this compound have demonstrated a striking difference in their ability to inhibit parasite growth and the target enzyme, IspD. The (1R,3S)-stereoisomer is significantly more potent than the other three diastereomers.[1][2]
| Stereoisomer Configuration | P. falciparum Growth Inhibition (IC₅₀, nM) | PfIspD Inhibition (IC₅₀, nM) |
| (1R,3S)-MMV008138 (active) | 250 ± 70 [2] | 44 ± 15 [1] |
| (1S,3R)-MMV008138 (ent-4a) | >10,000[2] | - |
| (1R,3R)-MMV008138 (5a) | >10,000[2] | - |
| (1S,3S)-MMV008138 (ent-5a) | 3,000[2] | - |
| Table 1: Comparison of the in vitro antimalarial activity and enzyme inhibition of the four stereoisomers of this compound. The (1R,3S) isomer is markedly more potent. |
Mechanism of Action: Targeting the MEP Pathway
The antimalarial activity of (1R,3S)-MMV008138 is directly linked to its inhibition of the IspD enzyme within the parasite's apicoplast.[1][4][5] This was confirmed by rescue experiments where the growth-inhibitory effects of the compound were reversed by supplementing the parasite culture with isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway.[1][2] This demonstrates that the compound's mode of action is specifically through the disruption of this pathway.
Comparison with Fosmidomycin
Fosmidomycin is another antimalarial drug that targets the MEP pathway. However, it inhibits a different enzyme, DXP reductoisomerase (DXR, also known as IspC).[1] this compound has been shown to be effective against fosmidomycin-resistant parasite strains, indicating that its distinct target within the same pathway could be advantageous in overcoming drug resistance.[2]
| Compound | Target Enzyme | P. falciparum Growth Inhibition (IC₅₀, nM) |
| (1R,3S)-MMV008138 | IspD | 250 ± 70 [2] |
| Fosmidomycin | DXR (IspC) | ~370 (for A2 strain)[4] |
| Table 2: Comparison of (1R,3S)-MMV008138 and Fosmidomycin, highlighting their different enzyme targets within the MEP pathway. |
Experimental Protocols
Synthesis of this compound Stereoisomers
The four stereoisomers of this compound were synthesized via a Pictet-Spengler reaction between (S)- or (R)-tryptophan methyl ester and 2,4-dichlorobenzaldehyde.[2] The resulting diastereomeric methyl ester intermediates (trans and cis) were separated by column chromatography. Subsequent hydrolysis of the separated esters yielded the four stereoisomers as carboxylic acids.[1][2] The absolute and relative configurations of the isomers were determined using spectroscopic and crystallographic methods.[1]
In Vitro Parasite Growth Inhibition Assay
The antimalarial activity of the compounds was assessed against asexual blood stages of P. falciparum (e.g., Dd2 strain) using a SYBR Green I-based fluorescence assay.[6] Parasites were cultured in human erythrocytes and exposed to serial dilutions of the test compounds for 72 hours. Parasite growth was quantified by measuring the fluorescence of SYBR Green I, which intercalates with parasite DNA. The half-maximal inhibitory concentration (IC₅₀) was determined from the dose-response curves.[2][6]
PfIspD Enzyme Inhibition Assay
The inhibitory activity of the compounds against the P. falciparum IspD enzyme (PfIspD) was determined using a recombinant enzyme assay.[1] The activity of the enzyme, which converts 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate, was monitored. The release of pyrophosphate was measured using a coupled-enzyme assay (e.g., EnzChek Phosphate or Pyrophosphate Assay Kit).[1] The IC₅₀ values were calculated from the inhibition curves obtained at various compound concentrations.
Conclusion
The presented data unequivocally demonstrates that the (1R,3S)-stereoisomer of this compound is the active form responsible for its antimalarial properties. The high stereoselectivity for both parasite growth inhibition and target enzyme engagement underscores the importance of a precise three-dimensional structure for the compound's interaction with the active site of PfIspD. This understanding is crucial for the future design and optimization of more potent analogs based on the this compound scaffold for the development of novel antimalarial drugs. Furthermore, the distinct mechanism of action compared to other MEP pathway inhibitors like fosmidomycin highlights its potential to combat emerging drug resistance.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the "Delayed Death" Enigma: A Comparative Analysis of MMV008138 and Traditional Antibiotics Against Malaria
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a detailed comparison of the delayed death phenotype induced by the novel antimalarial candidate MMV008138 and established antibiotics has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a thorough examination of the temporal effects of these compounds on Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The "delayed death" phenomenon, a characteristic of several drugs targeting the parasite's apicoplast, presents a unique challenge and opportunity in antimalarial drug development. This guide dissects the mechanisms and quantitative effects of this compound, a potent inhibitor of the apicoplast enzyme IspD, alongside antibiotics such as doxycycline, clindamycin, azithromycin, and ciprofloxacin. By presenting key experimental data in a clear, comparative format, this publication aims to facilitate a deeper understanding of this intriguing phenotype and inform future research strategies.
Quantitative Comparison of Delayed Death Phenotypes
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and various antibiotics against P. falciparum at different time points, illustrating the characteristic delayed onset of action. A significant decrease in IC50 values at later time points (96h and 144h) compared to the initial 48-72h exposure is the hallmark of the delayed death effect.
| Compound | Target | P. falciparum Strain(s) | IC50 at 48h (nM) | IC50 at 72h (nM) | IC50 at 96h (nM) | IC50 at 144h (nM) | Reference(s) |
| This compound | IspD (MEP Pathway) | Dd2 | - | 250 ± 50 | - | - | [1] |
| Doxycycline | Apicoplast Translation | W2, 3D7 | >100,000 (W2), >100,000 (3D7) | - | 560 ± 150 (W2), 520 ± 140 (3D7) | - | [2] |
| Clindamycin | Apicoplast Translation | W2, 3D7 | >100,000 (W2), >100,000 (3D7) | - | 12 ± 2 (W2), 13 ± 3 (3D7) | 7.2 | [2][3] |
| Azithromycin | Apicoplast Translation | W2, 3D7 | 25,000 ± 7,000 (W2), 20,000 ± 6,000 (3D7) | - | 50 ± 10 (W2), 50 ± 10 (3D7) | - | [2] |
| Ciprofloxacin | Apicoplast DNA Gyrase | W2, 3D7 | 10,000 ± 2,000 (W2), 8,000 ± 2,000 (3D7) | - | 3,000 ± 800 (W2), 4,000 ± 1,000 (3D7) | MIC: 100-1000 ng/mL | [2][4] |
Note: IC50 values can vary between studies due to different parasite strains, assay conditions, and methodologies. The data presented here is for comparative purposes. Dashes indicate data not available in the cited sources.
The Underlying Mechanism: Targeting the Apicoplast
The delayed death phenotype is intrinsically linked to the function of the apicoplast, a non-photosynthetic plastid found in Plasmodium parasites. This organelle is vital for the parasite's survival, housing essential metabolic pathways such as the synthesis of isoprenoids, fatty acids, and heme.
This compound specifically targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis.[1] Isoprenoids are crucial for various cellular processes, including protein prenylation, which is essential for protein trafficking and function. By inhibiting IspD, a key enzyme in this pathway, this compound disrupts the production of these vital molecules.
Similarly, antibiotics like doxycycline , clindamycin , and azithromycin interfere with the apicoplast's prokaryotic-like translation machinery, preventing the synthesis of essential apicoplast-encoded proteins.[2] Ciprofloxacin targets the apicoplast's DNA gyrase, an enzyme necessary for DNA replication and maintenance within the organelle.[2]
The "delay" in parasite death is thought to occur because the parasite has a sufficient pool of essential metabolites to survive and complete one full replication cycle (approximately 48 hours). However, the daughter parasites inherit a non-functional or absent apicoplast, leading to their demise in the subsequent growth cycle.
References
- 1. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for MMV008138
Essential guidance for the safe handling and disposal of the antimalarial compound MMV008138 in a laboratory setting, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for the investigational antimalarial compound this compound is not publicly available, this guide provides a framework for its safe disposal based on general principles for handling antimalarial agents and compounds of a similar chemical class (tetrahydro-β-carboline).
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to perform a risk assessment for handling this compound. All personnel involved in the disposal process must be trained in handling chemical waste and adhere to universal precautions.
Personal Protective Equipment (PPE):
To minimize exposure, the following PPE should be worn:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Protective Gown: A laboratory coat or gown to protect clothing.
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: A face shield is advised if there is a risk of splashing.
Step-by-Step Disposal Procedures
The disposal of this compound should be approached systematically, involving segregation, containment, and selection of an appropriate final disposal method. This process should always be conducted in compliance with local and institutional environmental health and safety (EHS) regulations.
Step 1: Segregation of Waste
Proper segregation is the first step to ensure safe and compliant disposal. This compound waste should be categorized as follows:
-
Solid Waste: Includes contaminated items such as unused compound, contaminated gloves, pipette tips, and paper towels.
-
Liquid Waste: Consists of solutions containing this compound, such as stock solutions and experimental media.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
Step 2: Containment of Waste
Each category of waste must be placed in designated, clearly labeled, and sealed containers to prevent leaks or spills.
-
Solid Waste: Collect in a dedicated, leak-proof plastic bag or container. The container should be clearly labeled with "Hazardous Chemical Waste" and the name "this compound."
-
Liquid Waste: Use a sealed, shatter-resistant container (e.g., a high-density polyethylene (B3416737) bottle) that is compatible with the solvents used. The container must be labeled with "Hazardous Chemical Waste," the name "this compound," and the approximate concentration and solvent composition.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
Step 3: Selection of Final Disposal Method
The appropriate disposal method depends on the nature of the waste and institutional and local regulations. The following are common practices for chemical waste disposal:
-
High-Temperature Incineration: This is often the preferred method for pharmaceutical and chemical waste as it ensures complete destruction of the compound. Contact your institution's EHS department to arrange for collection and incineration.
-
Waste Immobilization: In the absence of high-temperature incineration facilities, waste immobilization techniques can be employed as a safer alternative to direct landfilling.[1] These methods should only be used if permitted by local regulations.
-
Encapsulation: This process involves collecting the chemical waste in a durable container (e.g., a high-density polyethylene drum) and filling the remaining space with a solidifying medium like a cement/lime mixture or plastic foam.[1] Once solidified, the sealed drum can be disposed of in an engineered landfill.[1]
-
Inertization: This method involves grinding the solid pharmaceutical and mixing it with water, cement, and lime to form a homogenous paste.[1] This paste can then be transported for disposal in a landfill.[1]
-
Important Considerations for Liquid Waste:
-
Non-hazardous liquid waste should not be disposed of down the sewer.[1]
-
Small quantities of certain volatile organic solvents may be evaporated in a chemical fume hood if permitted by institutional policies and local regulations.[1] However, for hazardous liquid waste containing this compound, this is not a recommended practice. Always consult your EHS department for guidance on disposing of larger quantities or hazardous liquid waste.[1]
Below is a logical workflow for the proper disposal of this compound.
Caption: A decision workflow for the proper disposal of this compound.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general protocols for waste immobilization provide a procedural basis.
Protocol for Encapsulation:
-
Preparation: Designate a well-ventilated area for the procedure. Ensure all necessary PPE is worn.
-
Containment: Place the collected this compound waste (solid or liquid) into a labeled, high-density polyethylene (HDPE) or steel drum. Fill the drum to no more than 75% of its capacity.[1]
-
Immobilization: Prepare the solidifying medium (e.g., a mixture of cement, lime, and water) according to the manufacturer's instructions.
-
Filling: Carefully pour the solidifying medium into the drum, filling the remaining space.
-
Sealing: Securely seal the drum.
-
Curing: Allow the medium to fully solidify as per the manufacturer's guidelines.
-
Final Disposal: Arrange for the collection of the sealed drum by a certified hazardous waste disposal service for transport to an engineered landfill.
Protocol for Inertization:
-
Preparation: In a designated and well-ventilated area, wear appropriate PPE.
-
Pre-treatment: If dealing with solid this compound waste, carefully grind the material to a fine powder.
-
Mixing: In a suitable container, mix the ground pharmaceutical waste with water, cement, and lime. The typical ratio is approximately 65% pharmaceutical waste, 15% lime, 15% cement, and 5% water. Adjust as needed to form a homogenous paste.[1]
-
Disposal of Paste: The resulting paste can either be transported in a liquid state to a designated landfill and decanted into the municipal waste stream (if regulations permit) or formed into solid blocks.[1]
-
Curing of Blocks: If forming blocks, pour the paste into molds and allow it to solidify.
-
Final Disposal: The solidified blocks can then be transported for disposal.
The signaling pathway of this compound's antimalarial activity is through the inhibition of the IspD enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of Plasmodium falciparum. This pathway is essential for the synthesis of isoprenoid precursors necessary for the parasite's survival.
Caption: this compound inhibits the IspD enzyme in the MEP pathway.
By adhering to these general guidelines and consulting with your institution's environmental health and safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling MMV008138
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
MMV008138 is a species-selective inhibitor of the enzyme 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase (IspD), a key component of the methylerythritol phosphate (B84403) (MEP) pathway in Plasmodium falciparum, the parasite responsible for malaria.[1][2]
| Property | Data | Source |
| Chemical Name | (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| CAS Number | 1679333-73-3 | |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₂ | Inferred |
| Molecular Weight | 377.23 g/mol | Inferred |
| Appearance | Crystalline solid | Inferred from analogs |
| Solubility | Soluble in DMSO and Dimethyl Formamide (DMF) at approx. 1 mg/mL. Sparingly soluble in aqueous solutions. | MedChemExpress |
| Melting Point | Not available. Similar tetrahydro-β-carboline derivatives have melting points in the range of 160-225°C. | Inferred |
Hazard Identification and Precautionary Measures
The hazard profile of this compound is extrapolated from β-carboline alkaloids like harmine (B1663883) and norharmane. These compounds are known to be bioactive and may exert pharmacological effects.
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes serious eye irritation.
-
May be co-mutagenic.
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat. For operations with a higher risk of exposure, consider a disposable gown. |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved N95 (or better) particulate respirator is recommended. In case of insufficient ventilation, use a suitable respiratory equipment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps for safe laboratory operations.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of solid this compound to the vial. Record the exact weight.
-
Dissolution: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 3.77 mg of this compound, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C for short-term storage or -80°C for long-term storage.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: Disposal workflow for this compound and associated waste.
Disposal Protocol:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, vials, gloves) should be placed in a designated hazardous solid waste container.
-
Final Disposal: All hazardous waste containing this compound should be disposed of through a licensed chemical waste disposal company, likely via incineration. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the novel antimalarial compound this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
